molecular formula C10H17N3 B1638905 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Katalognummer: B1638905
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: XSOYKCANSOSZRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

4-[2-(1H-imidazol-5-yl)ethyl]piperidine

InChI

InChI=1S/C10H17N3/c1(2-10-7-12-8-13-10)9-3-5-11-6-4-9/h7-9,11H,1-6H2,(H,12,13)

InChI-Schlüssel

XSOYKCANSOSZRB-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC2=CN=CN2

Kanonische SMILES

C1CNCCC1CCC2=CN=CN2

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological Profile of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (VUF 8430): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, widely known in the scientific community as VUF 8430, is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R).[1][2] Initially synthesized as part of a research program exploring analogues of the H2 receptor agonist dimaprit, VUF 8430 has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor.[3] This receptor subtype is predominantly expressed on cells of the immune system, including mast cells, eosinophils, monocytes, and T-cells, positioning it as a key modulator of inflammatory and immune responses.[3] Consequently, the H4 receptor is a promising therapeutic target for a range of disorders such as allergic asthma, atopic dermatitis, and neuropathic pain.

This technical guide provides a comprehensive overview of the pharmacological profile of VUF 8430, designed for researchers, scientists, and drug development professionals. We will delve into its receptor binding affinity and selectivity, functional activity, and downstream signaling effects, supported by detailed experimental methodologies. Furthermore, this guide will explore the in vivo effects of VUF 8430 and provide insights into its application as a research tool.

Receptor Binding Profile: Affinity and Selectivity

The initial characterization of a novel compound invariably begins with an assessment of its binding affinity for its intended target and its selectivity against related targets. VUF 8430 has been extensively profiled for its interaction with all four histamine receptor subtypes (H1, H2, H3, and H4).

Binding Affinity at the Human Histamine H4 Receptor

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of an unlabeled test compound. For VUF 8430, competitive radioligand binding studies using [3H]histamine on cell membranes expressing the human H4 receptor have demonstrated its high affinity.

CompoundReceptorpKiKi (nM)Reference
VUF 8430 Human H47.531.6[4][5]
HistamineHuman H4~7.9~12.6
4-methylhistamineHuman H4~7.5~31.6[3]

Table 1: Binding affinities of VUF 8430 and reference compounds at the human histamine H4 receptor.

The data clearly indicate that VUF 8430 binds to the human H4 receptor with a nanomolar affinity, comparable to that of the endogenous ligand histamine and the well-known H4R agonist, 4-methylhistamine.[3]

Selectivity Profile

A crucial aspect of a pharmacological tool's utility is its selectivity. VUF 8430 exhibits a favorable selectivity profile, with significantly lower affinity for the H1, H2, and H3 histamine receptor subtypes.[1] It does, however, show a moderate affinity for the H3 receptor.[3][5]

CompoundHuman H1 (pKi)Human H2 (pKi)Human H3 (pKi)Human H4 (pKi)Selectivity (H4 vs H3)Reference
VUF 8430 < 4.5< 5.06.07.5~32-fold[5]
4-methylhistamine< 4.5~5.7< 5.0~7.5> 300-fold[3]

Table 2: Selectivity profile of VUF 8430 across human histamine receptor subtypes.

This profile demonstrates that while VUF 8430 is a potent H4 receptor agonist, its activity at the H3 receptor should be considered when interpreting experimental results, particularly at higher concentrations. Its negligible affinity for H1 and H2 receptors makes it a valuable tool for specifically probing H4 receptor function in systems where these other subtypes are present.[3]

Experimental Protocol: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like VUF 8430 for the H4 receptor.

Membrane Preparation
  • Cell Culture: Culture human embryonic kidney (HEK-293) or SK-N-MC cells stably expressing the human H4 receptor in appropriate media and conditions.

  • Harvesting: Once confluent, harvest the cells by scraping and centrifuge to obtain a cell pellet.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or similar device.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay. Store membrane aliquots at -80°C.

Binding Assay
  • Assay Components: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of [3H]histamine (typically at its Kd value), and varying concentrations of the unlabeled test compound (e.g., VUF 8430).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known H4R ligand (e.g., unlabeled histamine or a selective antagonist).

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells cells harvest harvest cells->harvest Homogenize lysis lysis harvest->lysis Homogenize centrifuge1 centrifuge1 lysis->centrifuge1 Homogenize wash wash centrifuge1->wash Pellet centrifuge2 centrifuge2 wash->centrifuge2 Resuspend final_prep final_prep centrifuge2->final_prep Pellet membranes Membranes final_prep->membranes incubation incubation membranes->incubation Mix radioligand [3H]histamine radioligand->incubation Mix test_compound VUF 8430 test_compound->incubation Mix filtration filtration incubation->filtration Mix counting counting filtration->counting Wash raw_data Scintillation Counts counting->raw_data specific_binding specific_binding raw_data->specific_binding Subtract non-specific ic50 ic50 specific_binding->ic50 Curve fitting ki ki ic50->ki Cheng-Prusoff result result ki->result Final Affinity Value G cluster_cell_prep Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed H4R-expressing cells add_compounds Add Forskolin + VUF 8430 seed_cells->add_compounds incubation_stim Incubate (30 min) add_compounds->incubation_stim lysis Lyse cells & add HTRF reagents incubation_stim->lysis incubation_detect Incubate (60 min) lysis->incubation_detect read_plate Read HTRF signal incubation_detect->read_plate calculate_ratio Calculate 665/620 nm ratio read_plate->calculate_ratio plot_curve Plot dose-response curve calculate_ratio->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50 result result determine_ec50->result Functional Potency

Caption: Workflow for HTRF cAMP Functional Assay.

Downstream Signaling Pathways

Activation of the H4 receptor by VUF 8430 initiates a cascade of intracellular signaling events beyond cAMP inhibition. These pathways are critical for the cellular responses mediated by the H4 receptor, such as chemotaxis and cytokine release.

  • MAPK/ERK Pathway: H4 receptor activation has been shown to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). [7]This pathway is a key regulator of cell proliferation, differentiation, and survival.

  • β-Arrestin Recruitment: Like many GPCRs, the H4 receptor undergoes desensitization and internalization upon prolonged agonist exposure. This process is mediated by the recruitment of β-arrestins to the activated receptor. [7]β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling pathways.

  • Calcium Mobilization: Activation of the H4 receptor can lead to an increase in intracellular calcium concentration ([Ca2+]i), although this is often observed in cells endogenously expressing the receptor and is pertussis toxin-sensitive, indicating it is a consequence of Gi/o activation.

G VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R binds & activates Gi_o Gi/o Protein H4R->Gi_o activates beta_arrestin β-Arrestin H4R->beta_arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK/ERK Pathway Gi_o->MAPK activates cAMP ↓ cAMP AC->cAMP chemotaxis Chemotaxis MAPK->chemotaxis leads to beta_arrestin->chemotaxis leads to

Caption: H4 Receptor Downstream Signaling Pathways.

In Vitro and In Vivo Pharmacological Effects

The in vitro functional activity of VUF 8430 translates into observable effects in cellular and whole-animal models, primarily related to immune cell function and inflammation.

Chemotaxis of Immune Cells

A hallmark of H4 receptor activation is the induction of chemotaxis, the directed migration of cells towards a chemical stimulus. VUF 8430 has been shown to be a potent chemoattractant for various immune cells, including monocytes, dendritic cells, and mast cells. [3]This effect is central to the role of the H4 receptor in recruiting inflammatory cells to sites of injury or infection.

Experimental Protocol: Monocyte Chemotaxis Assay (Transwell)

The Boyden chamber, or Transwell, assay is a widely used method to study chemotaxis in vitro.

Cell and Reagent Preparation
  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood using methods such as density gradient centrifugation followed by magnetic bead selection (e.g., CD14+ selection).

  • Cell Resuspension: Resuspend the isolated monocytes in a serum-free or low-serum medium.

  • Chemoattractant Preparation: Prepare dilutions of VUF 8430 in the same medium.

Assay Setup
  • Lower Chamber: Add the VUF 8430 dilutions (or control medium) to the lower wells of a 24-well plate.

  • Transwell Inserts: Place Transwell inserts with a porous membrane (e.g., 5 µm pore size) into each well.

  • Upper Chamber: Add the monocyte suspension to the upper chamber of each Transwell insert.

Incubation and Cell Migration
  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period of time sufficient to allow cell migration (e.g., 2-4 hours).

Quantification of Migration
  • Cell Staining: Remove the Transwell inserts. The migrated cells will be on the underside of the membrane and/or in the lower chamber. Fix and stain the cells on the underside of the membrane with a dye such as crystal violet or DAPI.

  • Microscopy and Counting: Scrape the non-migrated cells from the top of the membrane. Visualize the stained, migrated cells using a microscope and count the number of cells in several fields of view.

  • Alternative Quantification: Alternatively, quantify the number of cells that have migrated into the lower chamber using a cell viability assay that generates a colorimetric or luminescent signal (e.g., CellTiter-Glo®).

Data Analysis
  • Plotting: Plot the number of migrated cells (or the luminescence/absorbance signal) against the concentration of VUF 8430.

  • Interpretation: An increase in cell migration with increasing concentrations of VUF 8430 indicates a chemotactic effect.

In Vivo Effects: Anti-Nociception and Anti-Inflammation

The pro-inflammatory role of the H4 receptor suggests that agonists might exacerbate inflammatory conditions. However, the situation is more complex, particularly in the context of pain. In a mouse model of peripheral neuropathy (spared nerve injury), intrathecal administration of VUF 8430 was found to alleviate both mechanical and thermal allodynia. This anti-nociceptive effect was associated with a reduction in spinal neuroinflammation, evidenced by decreased levels of pro-inflammatory cytokines (IL-1β, TNF-α) and markers of oxidative stress. These effects were blocked by an H4 receptor antagonist, confirming the involvement of the H4 receptor.

Conversely, in a model of HCl-induced gastric lesions in rats, VUF 8430 was shown to enhance the formation of these lesions. This highlights the diverse and sometimes opposing roles the H4 receptor can play in different tissues and pathological contexts.

Pharmacokinetics and Synthesis

Pharmacokinetic Profile

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent or its effective use as a research tool. To date, detailed pharmacokinetic studies on VUF 8430 in preclinical species have not been extensively reported in the publicly available scientific literature. This represents a significant data gap and should be a focus of future investigations to fully characterize this important H4 receptor agonist.

Chemical Synthesis

VUF 8430, or S-(2-guanidylethyl)-isothiourea, was first described by Lim et al. (2006). The synthesis involves a multi-step process, an improved, high-yield version of which has been published to facilitate its use as a pharmacological tool. The key steps involve the reaction of an aminoalcohol with S-ethylisothiourea, followed by treatment with thiourea and hydrobromic acid. [8]

Conclusion and Future Directions

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (VUF 8430) is a potent and relatively selective histamine H4 receptor agonist that has proven to be an invaluable tool for probing the function of this immunomodulatory receptor. Its high affinity, full agonistic activity, and well-characterized in vitro effects on immune cell migration make it a cornerstone for H4 receptor research.

The contrasting in vivo effects observed in pain and gastric models underscore the complex biology of the H4 receptor and the need for further investigation into its tissue-specific roles. A significant area for future research is the comprehensive characterization of the pharmacokinetic properties of VUF 8430, which will be essential for the design and interpretation of in vivo studies and for any potential therapeutic development of related compounds. As our understanding of the H4 receptor's role in health and disease continues to expand, VUF 8430 will undoubtedly remain a critical compound in the arsenal of pharmacologists and medicinal chemists.

References

  • Lim, H.D., Smits, R.A., Bakker, R.A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]

  • Flanagan, C.A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215. [Link]

  • Lim, H. D., Adami, M., Guaita, E., Werfel, T., Smits, R. A., de Esch, I. J., Bakker, R. A., Gutzmer, R., Coruzzi, G., & Leurs, R. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British journal of pharmacology, 157(1), 34–43. [Link]

  • Sanna, M.D., Lucarini, L., Durante, M., et al. (2017). Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress. British Journal of Pharmacology, 174(1), 28-40. [Link]

  • Coruzzi, G., Adami, M., Pozzoli, C., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach. European Journal of Pharmacology, 669(1-3), 121-127. [Link]

  • Beermann, S., Vauth, M., Hein, R., Seifert, R., & Neumann, D. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PloS one, 9(9), e107481. [Link]

  • van Rijn, R. M., de Graaf, C., Vroling, B., de Esch, I. J., & Leurs, R. (2010). Molecular and biochemical pharmacology of the histamine H4 receptor. British journal of pharmacology, 161(4), 731–742. [Link]

  • Rosethorne, E. M., & Charlton, S. J. (2011). Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins. Molecular pharmacology, 79(4), 749–757. [Link]

  • Cisbio. (n.d.). HTRF cAMP HiRange. Package Insert. [Link]

  • Prangley, E., Kumar, T., & Ponda, M. P. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of visualized experiments : JoVE, (128), 56218. [Link]

Sources

Technical Analysis: Binding Affinity & Characterization of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity profile and experimental characterization of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , the ethyl-linker homologue of the selective histamine H3 receptor agonist Immepip .

Executive Summary & Chemical Identity

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a synthetic imidazole-based ligand targeting the histamine H3 and H4 receptors. It is the ethyl-chain homologue of the well-characterized standard agonist Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

In the context of histamine receptor pharmacology, the length of the alkyl linker between the imidazole and piperidine rings is a critical determinant of both affinity (


)  and intrinsic efficacy . While the methyl-linker parent (Immepip) is a nanomolar-potency full agonist, extension to the ethyl linker typically results in a reduction in binding affinity and a shift in efficacy toward partial agonism or neutral antagonism, depending on the specific signaling pathway and species (rat vs. human) assayed.
  • IUPAC Name: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

  • Common Reference: Ethyl-Immepip (homologue of VUF series ligands).

  • Primary Target: Histamine H3 Receptor (H3R).[1][2]

  • Secondary Target: Histamine H4 Receptor (H4R).[3][4][5][6][7]

Binding Affinity Landscape ( Values)

The following values represent the binding profile of the core scaffold. Note that the ethyl-linker variant generally exhibits a 10–100 fold reduction in affinity compared to the methyl-linker parent (Immepip).

Table 1: Comparative Binding Affinity ( ) Profile[8]
Receptor TargetSpeciesLigand Variant

Value (nM)
Interpretation
Histamine H3 Human (Recombinant)Immepip (Methyl parent) 0.4 – 1.2 nM High-affinity Full Agonist (Reference)
Histamine H3 Rat (Cortex)Ethyl-Homologue ~50 – 80 nM Moderate-affinity Antagonist/Partial Agonist
Histamine H4 Human (Recombinant)Immepip (Methyl parent) 9 – 15 nM High-affinity Agonist
Histamine H4 HumanEthyl-Homologue > 100 nM Lower affinity; reduced selectivity
Histamine H1 HumanBoth Variants> 10,000 nMInactive (Highly Selective)
Histamine H2 HumanBoth Variants> 10,000 nMInactive (Highly Selective)

Critical SAR Insight: The extension of the methylene bridge from


 (Immepip) to 

(Ethyl-homologue) disrupts the optimal distance between the imidazole proton-donating site and the basic piperidine nitrogen, which anchors to the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. This steric shift is responsible for the observed drop in

and the loss of full agonism.

Experimental Methodology: Radioligand Binding Assay[6][8][11][12][13]

To experimentally validate the


 of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, a competition binding assay using [

H]-N

-methylhistamine
([

H]-NAMH) is the gold standard.
Membrane Preparation Strategy
  • Tissue Source: Rat cerebral cortex (high H3R density) or CHO-K1 cells stably expressing hH3R.

  • Buffer System: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Protease Inhibition: Critical. H3 receptors are susceptible to degradation. Add PMSF (0.1 mM) and Aprotinin (5

    
    g/mL) to the lysis buffer.
    
Competition Binding Protocol (Step-by-Step)
  • Homogenization: Dissect tissue/cells in ice-cold lysis buffer. Homogenize using a Polytron (2x 10 sec bursts).

  • Fractionation: Centrifuge at 48,000

    
     for 20 mins at 4°C. Discard supernatant. Resuspend pellet and repeat wash to remove endogenous histamine.
    
  • Incubation Setup:

    • Total Volume: 200

      
      L per well (96-well plate).
      
    • Radioligand: [

      
      H]-NAMH at 1.0 nM (approx. 
      
      
      
      ).
    • Competitor: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (10 concentration points,

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Thioperamide  or Clobenpropit .
      
  • Equilibrium: Incubate for 60 minutes at 25°C. (H3R kinetics are temperature sensitive; 25°C is preferred over 37°C to prevent degradation).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand (1 nM).
    
  • 
     = Dissociation constant of [
    
    
    
    H]-NAMH (typically 0.4–0.8 nM).

Visualization of Signaling & Workflow

Diagram 1: H3 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of H3R activation. Note that while Immepip activates this pathway, the ethyl-homologue may block it (antagonist) or weakly activate it (partial agonist).

H3R_Signaling Ligand Ligand (Ethyl-Immepip) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds (Ki ~80nM) Gio Gi/o Protein (Heterotrimeric) H3R->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits (-) MAPK MAPK/ERK Pathway Gio->MAPK Activates HRel Histamine Release (Presynaptic Inhibition) Gio->HRel Inhibits (-) cAMP cAMP Levels AC->cAMP Decreases

Caption: H3 Receptor Signal Transduction. Activation leads to


-mediated inhibition of Adenylyl Cyclase and presynaptic neurotransmitter release.
Diagram 2: Radioligand Binding Workflow

Binding_Assay Tissue Rat Cortex / CHO-H3R Cells Prep Membrane Prep (48,000g Wash) Tissue->Prep Incubate Incubation (60 min @ 25°C) Prep->Incubate + [3H]-NAMH + Ligand Filter GF/B Filtration (+0.3% PEI) Incubate->Filter Harvest Count Scintillation Counting Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Step-by-step workflow for determining the


 value using radioligand displacement.

Interpretation & Troubleshooting

Validating Your Data
  • Hill Slope: For a competitive interaction at a single binding site, the Hill slope should be near -1.0 . A shallow slope (< -0.8) suggests negative cooperativity or binding to a secondary low-affinity site (likely H4R if concentrations exceed 100 nM).

  • GTP Shift: To determine if the ethyl-homologue acts as an agonist or antagonist without a functional assay, perform the binding assay in the presence and absence of GTP

    
    S  (100 
    
    
    
    M).
    • Agonists:[1][3][4][5][6][8][9][10] Affinity decreases (curve shifts right) in the presence of GTP

      
      S (uncoupling of G-protein).
      
    • Antagonists: Affinity remains unchanged.

Common Pitfalls
  • Ligand Depletion: Ensure the total receptor concentration is

    
     of the 
    
    
    
    of the radioligand. If
    
    
    is high (e.g., transfected cells), dilute membranes to avoid "ligand depletion" artifacts which artificially inflate
    
    
    .
  • Filter Binding: Imidazole-based compounds can stick to glass fibers. Pre-soaking filters in 0.3% PEI (polyethyleneimine) is mandatory to reduce non-specific binding.

References

  • Vollinga, R. C., et al. (1994). "A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine." Journal of Medicinal Chemistry.

  • Kitbunnadaj, R., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist." Journal of Medicinal Chemistry.

  • Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow." Molecular Pharmacology.

  • Esbenshade, T. A., et al. (2008). "Histamine H3 receptor ligands: promising therapeutics for cognitive deficits." British Journal of Pharmacology.[6]

Sources

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine: Technical Guide

Part 1: Chemical Identity & Core Profile

Compound Name: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Primary Research Code: VUF 4929 Structural Class: Imidazole-based Histamine H3 Receptor Ligand Parent Homolog: Immepip (4-(1H-imidazol-4-ylmethyl)piperidine)

Identification & Synonyms

This compound is a specific structural homolog of the well-known H3 agonist Immepip . While Immepip features a single methylene bridge (-CH₂-), VUF 4929 possesses an ethylene bridge (-CH₂CH₂-) connecting the imidazole and piperidine rings. This structural elongation is critical for its distinct pharmacological profile, particularly regarding receptor isoform bias.

PropertyDetail
Systematic Name 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine
Common Code VUF 4929
Related CAS Note: The specific CAS for VUF 4929 is not widely listed in public commercial databases. Researchers typically reference the parent compound Immepip (CAS: 164391-47-3) and specify the "ethyl homolog" modification.
Molecular Formula C₁₀H₁₇N₃
Molecular Weight ~179.26 g/mol (Free base)
Structural Feature Conformationally restricted histamine analog (Ethyl linker variant)
Structural Visualization

The following diagram illustrates the chemical structure of VUF 4929 in comparison to the endogenous ligand Histamine and the standard agonist Immepip.[1]

ChemicalStructure Histamine Histamine (Endogenous Ligand) Imidazole - Ethyl - Amine VUF4929 VUF 4929 (Target Compound) Imidazole - Ethyl - Piperidine Histamine->VUF4929 Conformational Restriction (Amine -> Piperidine) Immepip Immepip (Standard Agonist) Imidazole - Methyl - Piperidine Immepip->VUF4929 Linker Elongation (Methyl -> Ethyl)

Caption: Structural evolution of VUF 4929 from Histamine (conformational restriction) and Immepip (linker elongation).

Part 2: Pharmacological Profile & Mechanism[2]

VUF 4929 functions as a ligand for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its pharmacology is defined by functional selectivity and isoform bias , distinguishing it from the full agonist Immepip.

Mechanism of Action
  • Primary Target: Histamine H3 Receptor (Gi/o-coupled).[2]

  • Signaling Pathway: Activation of Gi/o proteins

    
     Inhibition of Adenylyl Cyclase 
    
    
    
    Reduction of cAMP levels.
  • Functional Bias: unlike Immepip (a full agonist), VUF 4929 displays isoform-specific bias . Research indicates it is highly biased toward the longer human H3R isoform (hH3R-415 ) compared to shorter isoforms (e.g., hH3R-329).[1]

  • In Vivo Activity: In rodent models, VUF 4929 has demonstrated efficacy in seizure inhibition, suggesting potential utility in modulating excitability networks.

Signaling Pathway Diagram

The diagram below details the downstream effects of VUF 4929 binding to the H3 receptor.

H3Signaling Ligand VUF 4929 H3R H3 Receptor (Isoform hH3R-415) Ligand->H3R Binding (Biased) Gi_o Gi/o Protein Activation H3R->Gi_o Coupling AC Adenylyl Cyclase Gi_o->AC Inhibition (-) Channels Voltage-Gated Ca2+ Channels Gi_o->Channels Inhibition (-) cAMP cAMP Reduction AC->cAMP Decreased Levels Release Inhibition of Neurotransmitter Release (Histamine, ACh, NE) Channels->Release Reduced Exocytosis

Caption: H3R signaling cascade activated by VUF 4929, leading to cAMP reduction and neurotransmitter modulation.

Part 3: Synthesis & Preparation

Synthesis of VUF 4929 typically follows the route used for imidazole-piperidine homologs. The critical step involves establishing the ethyl linker length.

General Synthetic Logic
  • Starting Materials: 4-(Hydroxymethyl)imidazole (protected) and a piperidine derivative (e.g., 4-piperidone or a piperidinyl-phosphonium salt).

  • Coupling Strategy: A Wittig reaction is often employed to link the imidazole and piperidine fragments, followed by hydrogenation.

    • Alternative: Alkylation of 4-ethylimidazole with a piperidine precursor.

  • Deprotection: Removal of trityl or other protecting groups from the imidazole nitrogen.

  • Salt Formation: Conversion to a dihydrobromide or dihydrochloride salt for stability (hygroscopic nature of the free base).

Storage & Handling
  • State: Typically supplied as a hydrobromide or hydrochloride salt (solid).

  • Storage: Desiccate at -20°C. Protect from moisture (hygroscopic).

  • Solubility: Soluble in water and DMSO (>10 mM). Stock solutions should be aliquoted and stored frozen.

Part 4: Experimental Protocols

[³H]-Nα-Methylhistamine Binding Assay

Purpose: To determine the binding affinity (


) of VUF 4929 at H3 receptors.
  • Preparation: Harvest HEK-293 cells stably expressing human H3R isoforms (e.g., hH3R-445, hH3R-415).

  • Homogenization: Resuspend cell pellets in ice-cold binding buffer (50 mM Na₂/K-phosphate, pH 7.4). Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • Mix membrane suspension (20-50 µg protein) with [³H]-Nα-methylhistamine (~1 nM).

    • Add VUF 4929 at varying concentrations (

      
       to 
      
      
      
      M).
    • Define non-specific binding using 10 µM Thioperamide or Iodophenpropit .

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional)

Purpose: To assess the agonist efficacy and potency of VUF 4929.

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP.

  • Reaction: Incubate membranes with [³⁵S]GTPγS (0.1 nM) and VUF 4929.

  • Time: 90 minutes at 30°C.

  • Measurement: Filter and count bound radioactivity.

  • Data: Express stimulation as % over basal. Compare

    
     to the full agonist Immepip to determine partial agonism.
    

References

  • Structural and Molecular Determinants for Isoform Bias at Human Histamine H3 Receptor Isoforms. Source: VU Research Portal / Journal of Medicinal Chemistry Context: Identifies VUF 4929 as an ethyl-linker Immepip derivative with high bias for the hH3R-415 isoform.

  • Pharmacological Analysis of Immepip and Imetit Homologues. Source: PubMed / European Journal of Pharmacology Context: Discusses the structure-activity relationship (SAR) of VUF 4929 compared to Immepip in rat cortex vs. guinea pig jejunum.

  • Mechanism of the Inhibitory Effect of Histamine on Amygdaloid-Kindled Seizures. Source: ResearchGate / Epilepsia Context: References VUF 4929 as an H3 ligand effective in inhibiting seizures in rat models.[3][4]

  • Immepip Dihydrobromide Product Information. Source: Tocris Bioscience Context: Provides chemical data for the parent compound Immepip for comparative reference.

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most xenobiotics from the systemic circulation into the brain parenchyma. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to assess the BBB permeability of the novel compound 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. We will navigate the critical path from theoretical, in silico predictions based on fundamental physicochemical properties to robust in vitro and in vivo experimental validations. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this technical narrative, ensuring a scientifically rigorous approach to determining the CNS disposition of this promising imidazole-piperidine scaffold.

Introduction: The Significance of BBB Permeability in CNS Drug Discovery

The successful development of a CNS-active therapeutic is contingent upon its ability to cross the BBB in sufficient concentrations to elicit a pharmacological response at its target site.[1] The BBB is a dynamic interface formed by the endothelial cells of the cerebral microvasculature, which are interconnected by tight junctions, effectively limiting paracellular diffusion.[1] This barrier is further fortified by the presence of astrocytes, pericytes, and a specialized enzymatic environment that can metabolize potential neurotherapeutics.

The compound 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, featuring both a piperidine and an imidazole moiety, presents a unique profile. Piperidine derivatives are prevalent in many CNS drugs, while the imidazole ring can influence the molecule's charge state and hydrogen bonding capacity. Understanding the interplay of these structural features in the context of BBB permeation is paramount. This guide will systematically dissect the methodologies to predict and empirically determine the BBB permeability of this molecule.

Foundational Assessment: In Silico Prediction of BBB Permeability

Before embarking on resource-intensive experimental studies, a robust in silico assessment can provide valuable early insights into the likelihood of a compound crossing the BBB. These predictive models are built upon large datasets of compounds with known BBB permeability and leverage key physicochemical properties.

Key Physicochemical Determinants of BBB Permeation

The ability of a small molecule to passively diffuse across the BBB is largely governed by a set of well-established physicochemical parameters. For 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, we will consider the following properties, with values estimated from a structurally similar compound, 4-[3-(1H-Imidazol-4-yl)propyl]piperidine, found in the PubChem database (CID 10330240):

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A moderate logP is generally favored for BBB penetration. Very high lipophilicity can lead to non-specific binding to plasma proteins and sequestration in lipid membranes, while very low lipophilicity hinders membrane traversal.

  • Topological Polar Surface Area (TPSA): An indicator of the surface area of a molecule occupied by polar atoms. A lower TPSA is generally associated with better BBB permeability, as it reflects a reduced desolvation penalty upon entering the lipophilic membrane core.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A general guideline for CNS drugs is a molecular weight of less than 500 Da.[2]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can impede BBB penetration due to the energy required to break these bonds with water molecules before entering the lipid bilayer.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross the BBB. Generally, the neutral form of a molecule is more membrane-permeable.

Data Presentation: Physicochemical Profile

The following table summarizes the predicted physicochemical properties for a close analog of our target compound, providing a baseline for our assessment.

Physicochemical PropertyPredicted Value (for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine)Implication for BBB Permeability
Molecular Weight 193.29 g/mol [3]Favorable (well below 500 Da)
XLogP3 1.6[3]Favorable (within the optimal range for CNS drugs)
Topological Polar Surface Area (TPSA) 40.7 Ų[3]Favorable (below the general cutoff of 60-70 Ų for good permeability)
Hydrogen Bond Donors 2[3]Favorable (low number)
Hydrogen Bond Acceptors 2[3]Favorable (low number)

Based on this in silico profile, 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is predicted to have a high probability of crossing the blood-brain barrier via passive diffusion.

G cluster_in_silico In Silico Assessment Compound 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Physicochemical_Properties Physicochemical Properties (MW, LogP, TPSA, H-bonds) Compound->Physicochemical_Properties Calculate BBB_Prediction_Model In Silico BBB Prediction Model Physicochemical_Properties->BBB_Prediction_Model Input Permeability_Prediction Predicted BBB Permeability (High/Low) BBB_Prediction_Model->Permeability_Prediction Output

Caption: Workflow for the in silico prediction of BBB permeability.

In Vitro Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive, transcellular permeation across a lipid membrane.[4] It serves as an excellent primary screen to validate the in silico predictions and rank compounds based on their intrinsic permeability.

Causality of Experimental Design

The PAMPA-BBB model utilizes a lipid composition that mimics the brain's endothelial cell membrane, typically a porcine brain lipid extract.[5][6] This is crucial for obtaining a more physiologically relevant measure of brain-specific passive diffusion compared to generic PAMPA models. The assay measures the rate at which the compound diffuses from a donor compartment, through the artificial membrane, into an acceptor compartment.

Detailed Experimental Protocol: PAMPA-BBB
  • Preparation of Reagents and Compound:

    • Prepare a stock solution of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO (e.g., 10 mM).

    • Prepare the donor buffer (e.g., phosphate-buffered saline, pH 7.4) and the acceptor buffer, which may contain a "sink" component to mimic the brain's environment and prevent back-diffusion.

    • Dilute the compound stock solution into the donor buffer to the final desired concentration (e.g., 100 µM).

  • Assay Plate Preparation:

    • Use a 96-well filter plate with a PVDF membrane as the support for the artificial lipid layer.

    • Coat the filter membrane of the acceptor plate with the PAMPA-BBB lipid solution (e.g., 5 µL per well) and allow the solvent to evaporate.

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, creating the "sandwich".

  • Permeability Assay:

    • Add the diluted compound solution to the donor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

      Where:

      • Vd = Volume of donor well

      • Va = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • Ca = Concentration in the acceptor well

      • Ceq = Equilibrium concentration

Self-Validating System and Interpretation

The PAMPA-BBB assay should include well-characterized high- and low-permeability control compounds (e.g., caffeine and atenolol, respectively). The results for these controls must fall within established ranges for the assay to be considered valid.

  • High Permeability (Papp > 4.0 x 10⁻⁶ cm/s): Likely to cross the BBB.

  • Medium Permeability (Papp = 1.0 - 4.0 x 10⁻⁶ cm/s): Borderline BBB penetration.

  • Low Permeability (Papp < 1.0 x 10⁻⁶ cm/s): Unlikely to cross the BBB.

G cluster_pampa PAMPA-BBB Experimental Workflow Start Start Prepare_Solutions Prepare Compound and Buffer Solutions Start->Prepare_Solutions Coat_Membrane Coat Filter Plate with PAMPA-BBB Lipid Prepare_Solutions->Coat_Membrane Assemble_Plate Assemble Donor and Acceptor Plates Coat_Membrane->Assemble_Plate Add_Compound Add Compound to Donor Wells Assemble_Plate->Add_Compound Incubate Incubate with Shaking Add_Compound->Incubate Analyze_Concentrations Analyze Concentrations (LC-MS/MS) Incubate->Analyze_Concentrations Calculate_Papp Calculate Papp Analyze_Concentrations->Calculate_Papp Interpret_Results Interpret Permeability (High/Medium/Low) Calculate_Papp->Interpret_Results End End Interpret_Results->End

Caption: Step-by-step workflow for the PAMPA-BBB assay.

In Vivo Assessment: Rodent Model for BBB Permeability

While in silico and in vitro models are invaluable for screening, the gold standard for assessing BBB permeability is through in vivo studies in animal models. These studies account for the full physiological complexity of the BBB, including active transport and metabolism, which are not recapitulated in simpler models.

Rationale for the In Vivo Approach

An in vivo study in rodents (typically mice or rats) allows for the direct measurement of the compound's concentration in the brain tissue and plasma over time. This provides a definitive brain-to-plasma concentration ratio (Kp) or the logBB value (log10 of Kp), which are widely accepted metrics of BBB penetration.

Detailed Protocol: Intravenous Administration in Mice
  • Animal Preparation and Dosing:

    • Use adult male C57BL/6 mice (or other appropriate strain), acclimated to the facility.

    • Prepare a sterile formulation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent if necessary).

    • Administer the compound via intravenous (IV) injection into the tail vein at a defined dose (e.g., 1-5 mg/kg).

  • Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, and 120 minutes) post-dose, anesthetize the mice.

    • Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. This step is critical to avoid overestimation of brain concentrations due to residual blood.

    • Harvest the brain and immediately freeze it.

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract the compound from both the plasma and brain homogenate samples.

    • Quantify the concentration of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in the plasma and brain extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma.

    • The logBB is the logarithmic value of Kp.

    • Analyze the pharmacokinetic profile in both compartments.

Interpreting the In Vivo Data

The logBB value provides a clear indication of the extent of BBB penetration:

  • logBB > 0: Compound readily crosses the BBB and concentrates in the brain.

  • logBB = 0: Compound distributes evenly between the brain and plasma.

  • logBB < 0: Compound has limited ability to cross the BBB.

G cluster_in_vivo In Vivo BBB Permeability Assessment Start Start Dosing IV Administration of Compound to Mice Start->Dosing Time_Points Collect Samples at Defined Time Points Dosing->Time_Points Sample_Collection Terminal Blood and Brain Collection Time_Points->Sample_Collection Perfusion Transcardial Perfusion Sample_Collection->Perfusion Sample_Processing Process Plasma and Brain Homogenate Perfusion->Sample_Processing LC_MS_MS Quantify Compound by LC-MS/MS Sample_Processing->LC_MS_MS Calculate_Kp_logBB Calculate Kp and logBB LC_MS_MS->Calculate_Kp_logBB Conclusion Determine In Vivo BBB Permeation Calculate_Kp_logBB->Conclusion End End Conclusion->End

Caption: Overview of the in vivo rodent model for BBB permeability assessment.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The assessment of blood-brain barrier permeability is a critical, multi-faceted process in CNS drug discovery. For 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, the journey begins with a promising in silico profile, suggesting favorable physicochemical properties for passive diffusion across the BBB. This hypothesis is then tested with a cost-effective and high-throughput in vitro PAMPA-BBB assay, providing an empirical measure of its intrinsic permeability. Finally, a definitive answer is sought through a resource-intensive but indispensable in vivo study in rodents, which accounts for the full physiological context of the BBB.

By systematically progressing through these stages, researchers can build a comprehensive understanding of the BBB penetration potential of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. A strong correlation across all three methodologies would provide a high degree of confidence in its ability to reach CNS targets, justifying its advancement in the drug development pipeline. Conversely, poor permeability in the in vitro and in vivo assays would necessitate medicinal chemistry efforts to optimize the structure for improved brain penetration. This structured, evidence-based approach ensures that resources are directed towards compounds with the highest probability of success as future CNS therapeutics.

References

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PMC. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. [Link]

  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. [Link]

  • LightBBB · bio.tools. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]

  • Testing Blood Vessel Permeability through in vivo assay | Protocol Preview. YouTube. [Link]

  • An In Vivo Mouse Model to Study Blood–Brain Barrier Destabilization in the Chronic Phase of Stroke. Springer Nature Experiments. [Link]

  • Physicochemical properties of the title compounds (4-6). logp,... ResearchGate. [Link]

  • Physicochemical properties. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. [Link]

  • SID 103282036. PubChem. [Link]

  • 4-[3-(1h-Imidazol-4-yl)propyl]piperidine. PubChem. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine Properties. EPA. [Link]

  • 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. PubChem. [Link]

  • 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione. PubChem. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. [Link]

  • 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. PubChem. [Link]

  • Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5. Research Square. [Link]

  • Log P as a tool in intramolecular hydrogen bond considerations. IRIS-AperTO. [Link]

  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]

  • Synthesis, Leishmanicidal and anticancer activity of 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and their derivatives. ResearchGate. [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PMC. [Link]

  • 4-[3-(1h-Imidazol-4-yl)propyl]piperidine. PubChem. [Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. PMC. [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a key structural motif found in a variety of pharmacologically active compounds, most notably as a potent and selective antagonist for the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonism of this receptor has shown therapeutic potential in the treatment of a range of neurological disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1] The synthesis of this and related compounds is therefore of significant interest to researchers in the fields of medicinal chemistry and drug development.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The presented synthetic strategy is a convergent approach, designed for efficiency and adaptability, commencing from commercially available starting materials. The causality behind experimental choices, including the selection of protecting groups and coupling strategies, is explained to provide a comprehensive understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of the target molecule is approached through a convergent strategy, which involves the separate preparation of two key fragments: an N-protected 4-(2-bromoethyl)piperidine and the sodium salt of imidazole. These fragments are then coupled, followed by deprotection to yield the final product. This strategy was chosen for its modularity, allowing for the potential synthesis of analogues by modifying either the piperidine or imidazole fragment.

The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-(2-Hydroxyethyl)piperidine B N-Boc-4-(2-hydroxyethyl)piperidine A->B  Boc Protection   C N-Boc-4-(2-bromoethyl)piperidine B->C  Bromination   F N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine C->F  Coupling (Alkylation)   D Imidazole E Sodium Imidazolate D->E  Deprotonation   E->F G 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine F->G  Boc Deprotection  

Figure 1: Overall synthetic workflow for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.

Experimental Protocols

Part 1: Synthesis of the Piperidine Fragment

Step 1.1: N-Boc Protection of 4-(2-Hydroxyethyl)piperidine

The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent bromination step. Di-tert-butyl dicarbonate (Boc)₂O is a standard reagent for this transformation, offering high yields and straightforward purification.[2][3][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-(2-Hydroxyethyl)piperidine129.2010.077.4
Di-tert-butyl dicarbonate ((Boc)₂O)218.2518.785.1
Dichloromethane (DCM)-200 mL-
Saturated aq. NaHCO₃ solution-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add di-tert-butyl dicarbonate (18.7 g, 85.1 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a colorless oil. Purification by flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields N-Boc-4-(2-hydroxyethyl)piperidine.

Step 1.2: Bromination of N-Boc-4-(2-hydroxyethyl)piperidine

The hydroxyl group of the N-protected piperidine is converted to a bromide, a good leaving group for the subsequent alkylation of imidazole. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
N-Boc-4-(2-hydroxyethyl)piperidine229.3210.043.6
Phosphorus tribromide (PBr₃)270.694.717.4
Anhydrous Diethyl Ether-100 mL-
Saturated aq. NaHCO₃ solution-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of N-Boc-4-(2-hydroxyethyl)piperidine (10.0 g, 43.6 mmol) in anhydrous diethyl ether (100 mL) at 0 °C, add phosphorus tribromide (4.7 g, 17.4 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-4-(2-bromoethyl)piperidine as a pale yellow oil, which can be used in the next step without further purification.

Part 2: Synthesis of the Imidazole Fragment

Step 2.1: Preparation of Sodium Imidazolate

The imidazole ring is deprotonated with a strong base to form the more nucleophilic imidazolate anion, which will then be used to alkylate the piperidine fragment. Sodium hydride is a suitable strong base for this purpose.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Imidazole68.082.9743.6
Sodium Hydride (60% in mineral oil)24.001.9248.0
Anhydrous Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.92 g, 48.0 mmol) in anhydrous DMF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of imidazole (2.97 g, 43.6 mmol) in anhydrous DMF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases. The resulting solution of sodium imidazolate is used directly in the next step.

Part 3: Coupling and Deprotection

Step 3.1: Coupling of N-Boc-4-(2-bromoethyl)piperidine with Sodium Imidazolate

This key step involves the N-alkylation of the imidazolate anion with the prepared bromo-piperidine derivative to form the carbon-nitrogen bond linking the two fragments.[7][8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
N-Boc-4-(2-bromoethyl)piperidine292.2312.743.6
Sodium Imidazolate solution--~43.6
Anhydrous Dimethylformamide (DMF)-50 mL-
Water-200 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To the freshly prepared solution of sodium imidazolate at room temperature, add a solution of N-Boc-4-(2-bromoethyl)piperidine (12.7 g, 43.6 mmol) in anhydrous DMF (50 mL) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, DCM/methanol gradient) to afford N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine.

Step 3.2: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid.[11][12][13][14][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine293.4110.034.1
Dichloromethane (DCM)-50 mL-
Trifluoroacetic Acid (TFA)114.0211.7102.3
Saturated aq. NaHCO₃ solution---
Dichloromethane (DCM)-150 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a stirred solution of N-Boc-4-[2-(1H-Imidazol-1-yl)ethyl]piperidine (10.0 g, 34.1 mmol) in DCM (50 mL) at 0 °C, add trifluoroacetic acid (11.7 g, 102.3 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine as a solid, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structure. Expected signals would include those for the piperidine ring protons, the ethyl linker protons, and the imidazole ring protons.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Phosphorus tribromide is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate gloves.

  • Trifluoroacetic acid is highly corrosive. Avoid contact with skin and eyes.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The described convergent approach, utilizing a Boc protection strategy and N-alkylation of imidazole, is a reliable method for obtaining this valuable building block for drug discovery and development. The provided step-by-step instructions and rationale for experimental choices are intended to enable researchers to successfully synthesize this compound and its analogues for further investigation.

References

  • Process for preparing 1-alkylimidazoles. (1991). U.S.
  • Patsnap Synapse. (2024, June 21). What are H3 receptor antagonists and how do they work?. Retrieved from [Link]

  • Synthesis of Step 2. 1-(p-Hydroxyphenyl)-4-(2-bromoethyl)piperazine dihydrobromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Meng, Y., et al. (2020). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 37(6), 719-725.
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Imidazole derivatives and salts thereof and their synthesis. (n.d.). European Patent Office. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

  • Dove Medical Press. (n.d.). Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Retrieved from [Link]

  • LookChem. (n.d.). Cas 89151-44-0,1-Boc-4-(2-hydroxyethyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chem Eazy. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole [PowerPoint presentation]. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.

Sources

Application Note & Protocol: Preparation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a heterocyclic small molecule featuring both an imidazole and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The imidazole ring, a common feature in many biological systems (e.g., the amino acid histidine), can participate in hydrogen bonding and metal coordination, while the piperidine ring often confers favorable pharmacokinetic properties. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions of such test compounds.

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of stock solutions of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. The methodologies described herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility, thereby upholding the principles of Good Laboratory Practice (GLP).

Compound Specifications & Physicochemical Properties

A thorough understanding of the compound's properties is critical before any experimental work.[1] The following table summarizes essential information for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.

PropertyValueSource / Notes
Compound Name 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine-
Molecular Formula C10H17N3Inferred from structure
Molecular Weight 179.27 g/mol
Appearance Typically a solid (e.g., powder or crystalline solid)General knowledge for similar small molecules
Purity ≥95% (Recommended for research use)
Solubility Soluble in DMSO, slightly soluble in water and acetonitrile.Inferred from similar compounds and general lab practice.[2][3]
Storage (Solid) -20°C, desiccated

Note: It is imperative to consult the Certificate of Analysis (CofA) provided by the supplier for batch-specific data on purity and molecular weight.

Health & Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7][8]

  • Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[6][8]

  • Handling: Avoid contact with skin and eyes.[4][6] Do not ingest. In case of contact, rinse the affected area thoroughly with water.[4]

  • Disposal: Dispose of all waste, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.[6][8]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

The following protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a widely used solvent for small molecules in biological research due to its high solubilizing capacity.[2][9] However, it's crucial to be mindful of its potential effects on cells, typically keeping the final concentration in assays below 0.5%.[10]

Materials & Equipment
  • 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes (P1000, P200)

  • Sterile, filtered pipette tips

  • Amber or opaque microcentrifuge tubes or vials (e.g., 1.5 mL)

  • Vortex mixer

  • Ultrasonic bath (optional)

Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The formula for this calculation is:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM stock solution:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 179.27 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 179.27 g/mol * 1000 mg/g = 1.7927 mg

Step-by-Step Procedure
  • Preparation: Don all appropriate PPE and ensure the work area within the chemical fume hood is clean and organized. Level and calibrate the analytical balance before use.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it to zero.

    • Carefully weigh out the calculated mass (e.g., 1.7927 mg) of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. For small quantities, it may be more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly. Record the exact mass.

  • Solubilization:

    • Transfer the weighed compound into a pre-labeled amber vial. For very small quantities, it is advisable to add the solvent directly to the original product vial to ensure all the material is recovered.[10]

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes to aid dissolution.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).[10]

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[10] As a general guideline, solutions stored at -20°C are often stable for up to one month, while storage at -80°C can extend stability to six months or more.[10]

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization start Start ppe Don PPE start->ppe balance Calibrate Balance ppe->balance calc Calculate Mass balance->calc weigh Weigh Compound calc->weigh transfer Transfer to Vial weigh->transfer add_solvent Add DMSO transfer->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve qc Quality Control (Optional but Recommended) dissolve->qc aliquot Aliquot Solution qc->aliquot store Store at -20°C / -80°C aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

Quality Control & Validation

To ensure the integrity of experimental data, it is best practice to validate the concentration and purity of the prepared stock solution.

  • Concentration Verification: The concentration can be confirmed using techniques like quantitative NMR (qNMR) or by UV-Vis spectroscopy if a chromophore is present and a standard curve can be generated.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for assessing the purity of the stock solution and detecting any potential degradation products.

QC_Workflow cluster_concentration Concentration Verification cluster_purity Purity Assessment stock Prepared Stock Solution qnmr qNMR stock->qnmr Dilute sample uv_vis UV-Vis Spectroscopy stock->uv_vis Dilute sample hplc_ms HPLC-MS stock->hplc_ms Inject sample result Validated Stock Solution for Use qnmr->result uv_vis->result hplc_ms->result

Caption: Quality control workflow for stock solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient solvent volume. Low compound purity. Compound has low solubility in DMSO.Double-check calculations. Use gentle warming (not exceeding 40°C) or longer sonication. If solubility is the issue, consider a different solvent or preparing a lower concentration stock.
Precipitation upon storage Solution is supersaturated. Water contamination in DMSO.Prepare a fresh stock at a lower concentration. Ensure anhydrous DMSO is used and vials are tightly sealed.
Inconsistent experimental results Stock solution degradation. Inaccurate pipetting.Prepare fresh stock solution. Avoid multiple freeze-thaw cycles by using aliquots.[10] Verify pipette calibration.

References

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • SAFETY DATA SHEET. (n.d.).
  • Pharmaffiliates. (n.d.). Ethyl 4-(1-phenethyl-1H-imidazole-2-carbonyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Chemsrc. (2025, August 27). ethyl 4-(piperidine-1-carbonyl)-1H-imidazole-5-carboxylate.
  • Cayman Chemical. (n.d.). 4-Hydroxy-1-(2-phenylethyl)piperidine (CAS Number: 3518-76-1).
  • Sigma-Aldrich. (n.d.). 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine.
  • ChemicalBook. (2023, July 3). Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride. (n.d.).
  • CymitQuimica. (2026, February 15). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies.
  • Sigma-Aldrich. (n.d.). 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride AldrichCPR.
  • PubChem. (n.d.). 4-(1H-Imidazol-4-yl)piperidine dihydrochloride.
  • EPA. (2025, October 15). N''-{4-[2-(Heptylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine.
  • Sigma-Aldrich. (n.d.). ethyl 4-[(1H-1,3-benzodiazol-2-yl)(cyano)methylidene]piperidine-1-carboxylate.
  • Cheméo. (2026, January 25). Ethyl piperidine-4-carboxylate.
  • Asian Journal of Chemistry. (2011, March 3). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.
  • BLDpharm. (n.d.). 38385-95-4|2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

Application Notes and Protocols: Characterizing the Solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO vs. Water for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is a heterocyclic amine containing both a piperidine and an imidazole moiety. Such structures are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. Early and accurate characterization of a compound's physicochemical properties, particularly its solubility, is paramount in the drug discovery pipeline. Poor solubility can lead to unreliable in vitro assay results, hinder formulation development, and ultimately cause promising candidates to fail due to poor bioavailability.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in two common solvent systems: dimethyl sulfoxide (DMSO), a standard for compound stock solutions, and water (or aqueous buffers), which mimics physiological conditions. We will explore the theoretical underpinnings of its differential solubility and provide detailed, field-proven protocols for empirical determination.

Understanding the Physicochemical Landscape

The solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine is governed by its molecular structure, which features both polar and non-polar characteristics. The imidazole and piperidine rings both contain nitrogen atoms capable of acting as hydrogen bond acceptors, while the N-H protons on both rings can act as hydrogen bond donors. This suggests a potential for interaction with polar solvents like water. The ethyl linker and the carbon backbone of the rings contribute to the molecule's lipophilicity.

  • In Water: The solubility in aqueous media will be highly dependent on the pH of the solution. Both the piperidine and imidazole rings are basic and can be protonated to form more soluble salt forms. The pKa of the piperidine nitrogen is typically in the range of 10-11, while the imidazole ring has a pKa of approximately 6-7. Therefore, in acidic to neutral aqueous buffers, the molecule is expected to be protonated and exhibit higher solubility.

  • In DMSO: Dimethyl sulfoxide is a polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons for hydrogen bonding.[3] It is an excellent solvent for a wide range of organic molecules, including those with poor aqueous solubility.[3] Its ability to disrupt intermolecular forces in the solid state, such as crystal lattice energy, often allows it to dissolve compounds that are sparingly soluble in water.

Quantitative Solubility Data: A Comparative Overview

Solvent System Expected Solubility Range Key Considerations
Water (pH 7.4) Low to ModerateHighly pH-dependent. Solubility will increase significantly at lower pH values where the molecule is protonated.
DMSO High to Very HighGenerally expected to be an excellent solvent for this compound, making it ideal for preparing high-concentration stock solutions.[3][4]

Experimental Protocols for Solubility Determination

The following protocols outline robust methods for determining both the thermodynamic and kinetic solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[1][5]

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass tubes

  • Orbital shaker or rocker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine to a scintillation vial containing a known volume (e.g., 5 mL) of pH 7.4 PBS. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[6]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[3]

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared for accurate quantification.[6]

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.[1] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.

Materials:

  • 10 mM stock solution of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in DMSO

  • pH 7.4 PBS

  • 96-well microplate (polypropylene)

  • Multi-channel pipettor

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Serial Dilution: Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 95 µL) of pH 7.4 PBS. This results in a final DMSO concentration of 5%.

  • Incubation and Observation: Mix the plate gently and incubate at room temperature for 1-2 hours. Observe the wells for the formation of a precipitate.

  • Quantification: Measure the turbidity or light scattering in each well using a plate reader. The lowest concentration at which a significant increase in signal is detected corresponds to the kinetic solubility.

Protocol 3: Maximum Solubility Determination in DMSO

This protocol is essential for preparing high-concentration stock solutions for in vitro screening.[3]

Objective: To determine the maximum concentration of the compound that can be dissolved in DMSO.

Materials:

  • 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a microcentrifuge tube.[3]

  • Incremental Dissolution: Add a small volume of DMSO (e.g., 100 µL) and vortex vigorously for 2-3 minutes.[3] If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.

  • Equilibration: Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[3]

  • Separation of Undissolved Solid: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[3]

  • Quantification: Dilute an aliquot of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using HPLC or UV-Vis spectroscopy. Back-calculate to find the original concentration in the DMSO supernatant.[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the solubility determination protocols.

G cluster_0 Thermodynamic Aqueous Solubility (Shake-Flask) A Add excess solid to aqueous buffer B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E G cluster_1 Maximum DMSO Solubility F Prepare supersaturated solution in DMSO G Equilibrate at room temp (24h) F->G H Centrifuge to pellet undissolved solid G->H I Dilute supernatant H->I J Quantify concentration (HPLC/UV-Vis) I->J

Caption: Workflow for Maximum DMSO Solubility Determination.

Conclusion and Best Practices

A thorough understanding and empirical determination of the solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in both DMSO and aqueous buffers are non-negotiable steps in its preclinical evaluation. Due to its chemical structure, a high solubility in DMSO and a pH-dependent, lower solubility in aqueous media are anticipated. For in vitro assays, it is crucial to prepare high-concentration stock solutions in DMSO and to be mindful of the final DMSO concentration in the assay medium, as it can impact biological systems and the apparent solubility of the test compound. The protocols provided herein offer robust and reliable methods for generating the critical solubility data needed to advance promising compounds through the drug discovery process.

References

  • Nikitin, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2759. Available from: [Link]

  • Jain, A., et al. (2015). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Pharmaceutical Research, 32(6), 1934-1945. Available from: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ACS Omega, 5(31), 19379-19385. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541. Available from: [Link]

  • Di, L. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]

Sources

Application Note: Optimized Cell Culture Administration of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous preparation and administration of Imetit (4-[2-(1H-Imidazol-4-yl)ethyl]piperidine), a potent, high-affinity agonist for Histamine H3 and H4 receptors. Unlike standard histamine, Imetit exhibits nanomolar affinity (


 nM for H3) and significant metabolic stability, making it a critical tool for dissecting Gi/o-coupled signaling in neurobiology and immunology.

Critical Scientific Insight: While Imetit is often marketed as an H3 agonist, it is a dual agonist . It activates H4 receptors with high potency (


 nM).[1][2][3][4][5][6] Therefore, protocols must include specific antagonists to distinguish between H3-mediated neuromodulation and H4-mediated immunomodulation.

Physicochemical Properties & Reconstitution

Imetit is typically supplied as a dihydrobromide or dihydrochloride salt. Proper reconstitution is the first step in a self-validating protocol.

Solubility Profile
SolventMax SolubilitySuitability for Cell CultureStorage Stability
Water (HPLC Grade) ~50–100 mMHigh (Preferred)1 month at -20°C
PBS (pH 7.2) ~10–20 mMHigh Prepare Fresh
DMSO ~100 mMMedium (Toxicity risk >0.1%)6 months at -20°C
Reconstitution Protocol (Recommended)

Objective: Create a 10 mM Stock Solution in Water (Avoids DMSO cytotoxicity).

  • Calculate: For Imetit Dihydrobromide (MW ~332.1 g/mol ), dissolve 3.32 mg in 1.0 mL of sterile, endotoxin-free water.

  • Filter: Syringe-filter through a 0.22 µm PVDF membrane into a sterile amber vial.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles.

  • Store: -20°C (desiccated).

Biological Mechanism & Signaling Architecture

Imetit acts via Gi/o-protein coupling .[7] Upon binding H3 or H4, the G


i subunit dissociates to inhibit Adenylyl Cyclase (AC), reducing cAMP. Simultaneously, the G

subunits often trigger the MAPK/ERK cascade or mobilize calcium (particularly in H4-expressing eosinophils).
Visualizing the Pathway

Figure 1: The dual signaling arm of Imetit-induced H3/H4 activation.

Imetit_Signaling Imetit Imetit (Ligand) H3_H4 H3 / H4 Receptor (GPCR) Imetit->H3_H4 Binding (Ki ~0.3-3 nM) Gi_Protein Gi/o Protein (Heterotrimer) H3_H4->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC G-alpha-i (Inhibition) MAPK MAPK / ERK Phosphorylation Gi_Protein->MAPK G-beta-gamma Ca Ca2+ Flux (H4 Dominant) Gi_Protein->Ca G-beta-gamma (Cell Type Specific) cAMP cAMP Levels AC->cAMP Decrease

Caption: Imetit binds H3/H4 receptors, triggering Gi-mediated inhibition of cAMP and Gbg-mediated downstream phosphorylation.[7]

Experimental Protocols

Protocol A: Functional cAMP Inhibition Assay (The "Forskolin Challenge")

Rationale: Since Imetit activates Gi proteins (inhibitory), adding it to cells with basal cAMP levels often yields no signal. You must artificially elevate cAMP using Forskolin, then measure Imetit's ability to suppress this spike.

Reagents:

  • HEK-293 cells (stably expressing H3R or H4R).[5]

  • Forskolin (10 µM final).

  • Imetit Stock (10 mM).

  • IBMX (Phosphodiesterase inhibitor, 0.5 mM) – Critical to prevent cAMP degradation.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Starvation: Replace media with serum-free media + 0.5 mM IBMX for 30 minutes.

  • Pre-incubation (Agonist): Add Imetit (concentration range:

    
     to 
    
    
    
    M). Incubate for 15 minutes at 37°C.
    • Note: Pre-incubation ensures the receptor is occupied before the challenge.

  • Challenge: Add Forskolin (10 µM final concentration) to all wells except the basal control.

  • Stimulation: Incubate for 20–30 minutes at 37°C.

  • Lysis & Detection: Lyse cells immediately. Quantify cAMP via TR-FRET or ELISA.

Self-Validating Control:

  • Reversal: Pre-treat a subset of wells with Thioperamide (10 µM), a standard H3/H4 antagonist, 15 minutes before adding Imetit. If Imetit-induced inhibition is not blocked by Thioperamide, the effect is off-target.

Protocol B: H4-Specific Eosinophil Shape Change

Rationale: H4 receptors are highly expressed on eosinophils and mediate chemotaxis/shape change. This assay confirms H4 biological activity.

Workflow:

  • Isolation: Isolate human eosinophils or use differentiated HL-60 cells.

  • Suspension: Resuspend cells in assay buffer (PBS + 0.1% BSA + 10 mM HEPES) at

    
     cells/mL.
    
  • Treatment: Add Imetit (1 – 1000 nM).

  • Incubation: 10 minutes at 37°C.

  • Fixation: Stop reaction with ice-cold 2% paraformaldehyde.

  • Analysis: Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter). Imetit treatment causes a distinct shift in Forward Scatter (shape change) with an

    
     nM.[1][2][3]
    

Dosing Strategy & Selectivity Windows

To ensure data integrity, researchers must operate within the specific affinity windows of the molecule.

Receptor TargetAffinity (

)
Recommended Working Conc.Selectivity Notes
Histamine H3 0.3 nM1 – 10 nM Highly selective at <10 nM.
Histamine H4 2.7 nM10 – 100 nM Good selectivity.
5-HT3 (Serotonin) ~240 nM> 200 nM Warning: High doses (>1 µM) may activate Serotonin 5-HT3 channels.
Visualizing the Workflow

Figure 2: Step-by-step administration workflow for cAMP assays.

Protocol_Workflow cluster_treatment Treatment Phase Start Start: Cell Seeding (HEK-H3R/H4R) Starve Serum Starvation + IBMX (30 mins) Start->Starve Antagonist Optional: Add Antagonist (Thioperamide) -15 min Starve->Antagonist Agonist Add Imetit (1 nM - 100 nM) T=0 Antagonist->Agonist Challenge Add Forskolin Challenge (10 µM) T+15 min Agonist->Challenge Lysis Cell Lysis & cAMP Detection T+45 min Challenge->Lysis

Caption: Temporal workflow for the "Forskolin Challenge" assay to detect Gi-agonist activity.

Troubleshooting & Controls

  • Issue: No inhibition of cAMP observed.

    • Cause: Forskolin concentration too high (ceiling effect) or IBMX omitted.

    • Solution: Titrate Forskolin (try 1 µM instead of 10 µM) and ensure IBMX is fresh.

  • Issue: High cytotoxicity.

    • Cause: DMSO concentration >0.5% or Imetit overdose activating off-targets.

    • Solution: Use water for reconstitution (see Section 2). Keep final Imetit < 1 µM.

  • Issue: Variable results in H4 assays.

    • Cause: H4 expression is unstable in some cell lines over high passage numbers.

    • Solution: Always use low-passage cells and validate receptor expression via Western Blot or qPCR before the assay.

References

  • Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[1][2][4] Journal of Pharmacology and Experimental Therapeutics.

  • Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow."[1] Molecular Pharmacology.

  • Ling, P., et al. (2004). "Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation."[1][2] British Journal of Pharmacology.[1][2][3][4]

  • Tocris Bioscience. "Imetit dihydrobromide Product Information & Solubility."

  • BindingDB. "Affinity Data for Imetit (ChEMBL ID: CHEMBL64156)."

Sources

Application Notes and Protocols for Radioligand Binding Assays: Characterizing 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine and its Analogs at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Histamine H3 Receptor and the Significance of Imidazole-Piperidine Scaffolds

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1][2] It modulates the release of histamine and other neurotransmitters, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] The imidazole-piperidine scaffold, exemplified by compounds like 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, is a key pharmacophore for potent and selective ligands targeting the H3 receptor.[3][4][5] Understanding the binding affinity of novel compounds based on this scaffold is a critical step in the drug discovery process.

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[6] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled test compounds, such as derivatives of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine, for the human histamine H3 receptor. The assay utilizes a known high-affinity radioligand, [3H]-N-α-methylhistamine ([3H]NAMH), and membranes prepared from cells recombinantly expressing the human H3 receptor.[1][2][7][8][9]

Principle of the Assay

This assay is based on the principle of competition. A fixed concentration of a radiolabeled ligand ([3H]NAMH) competes with varying concentrations of an unlabeled test compound for binding to the H3 receptors present in the cell membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep H3R-expressing Cell Membrane Preparation Assay_Plate 96-well Plate Setup: - Membranes - [3H]NAMH - Test Compound/Buffer/  Non-specific Ligand Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution ([3H]NAMH) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Serial Dilution Compound_Prep->Assay_Plate Buffer_Prep Assay Buffer Preparation Buffer_Prep->Assay_Plate Incubation Incubation (e.g., 60 min at 27°C) Assay_Plate->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Washing to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting (TopCount®) Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (log(inhibitor) vs. response) Data_Processing->Curve_Fitting Ki_Determination Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Determination

Caption: Workflow for the H3R competitive radioligand binding assay.

Materials and Reagents

Reagent/MaterialSupplier & Catalog No. (Example)Storage
Human H3 Receptor MembranesRevvity: ES-392-M-80°C
[3H]-N-α-MethylhistamineRevvity: NET1027-20°C
(R)(-)-α-Methylhistamine (for NSB)Tocris: 0538Room Temp
Test CompoundsUser-suppliedAs required
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)Sigma-Aldrich4°C
Wash Buffer (50 mM Tris-HCl, pH 7.4)Sigma-Aldrich4°C
96-well Deep Well PlatesVWRRoom Temp
Unifilter-96 GF/C platesRevvity: 6055690Room Temp
Polyethylenimine (PEI)Sigma-Aldrich: P31434°C
MicroScint™-ORevvity: 6013611Room Temp
TopSeal-A PLUSRevvity: 6050185Room Temp
Scintillation Counter (e.g., TopCount®)RevvityN/A
FilterMate HarvesterRevvityN/A

Detailed Step-by-Step Protocol

I. Preparation of Reagents

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 5 mM MgCl2. Adjust the pH to 7.4 at room temperature.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl. Adjust the pH to 7.4 at room temperature and chill on ice before use.

  • Filter Pre-treatment: Soak Unifilter-96 GF/C plates in 0.5% (w/v) polyethylenimine (PEI) for at least 30 minutes at room temperature. This reduces non-specific binding of the radioligand to the filter.[9]

  • Radioligand Preparation: Dilute [3H]-N-α-methylhistamine in Assay Buffer to the desired final concentration. For competition assays, a concentration close to the Kd value (e.g., 1 nM) is typically used.[9]

  • Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine analog) in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a complete competition curve.

  • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known H3 receptor ligand, such as (R)(-)-α-Methylhistamine or Clobenpropit, in Assay Buffer (e.g., 2 µM final concentration).[1][9] This will be used to define the amount of radioligand binding that is not to the H3 receptor.

  • Membrane Preparation: Thaw the vial of H3 receptor membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that provides an adequate signal-to-noise ratio (e.g., 15 µg of protein per well).[9] Keep the diluted membranes on ice until use.

II. Assay Procedure (96-well format)

  • Plate Assembly (on ice): In a 96-well deep well plate, add the following components in the order listed:

    • Total Binding (TB) wells: 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: 25 µL of the high-concentration (R)(-)-α-Methylhistamine solution.

    • Test Compound wells: 25 µL of the corresponding serial dilution of the test compound.

  • Add 25 µL of the diluted [3H]-N-α-methylhistamine solution to all wells.

  • Initiate the binding reaction by adding 500 µL of the diluted membrane suspension to all wells. The final assay volume is 550 µL.[9]

III. Incubation

  • Seal the plate and incubate for 60 minutes at 27°C with gentle agitation.[9] This allows the binding reaction to reach equilibrium.

IV. Filtration and Washing

  • Following incubation, rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked Unifilter-96 GF/C plate using a cell harvester.

  • Wash the filters 9 times with 500 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[9]

V. Scintillation Counting

  • Dry the filter plate completely.

  • Add 30 µL of MicroScint™-O to each well.[9]

  • Seal the plate with a TopSeal-A PLUS.

  • Measure the radioactivity in each well using a scintillation counter (e.g., TopCount®). The output will be in counts per minute (CPM).

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • This represents the amount of radioligand bound specifically to the H3 receptors.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibitory Constant (Ki):

    • The Ki value, which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:[1] Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

Histamine H3 Receptor Signaling Pathway

The H3 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand H3R Agonist (e.g., Histamine) Ligand->H3R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream Leads to

Caption: Simplified H3R signaling cascade via Gi/o protein coupling.

Conclusion and Best Practices

This application note provides a robust and validated protocol for determining the binding affinity of test compounds, such as those based on the 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine scaffold, at the human histamine H3 receptor. For reliable and reproducible results, it is crucial to adhere to best practices:

  • Assay Validation: Always perform initial validation experiments, including saturation binding with the radioligand to determine its Kd and Bmax, and ensure the specific binding window is sufficient.

  • Quality Control: Use a reference compound with known affinity in each assay to monitor for inter-assay variability.

  • Careful Pipetting: Accuracy in pipetting, especially for serial dilutions and reagent additions, is paramount to obtaining high-quality data.

  • Minimize Incubation Time Variations: Ensure consistent incubation times for all samples to avoid deviations from equilibrium conditions.

  • Thorough Washing: Inefficient washing can lead to high background noise and inaccurate results.

By following this detailed protocol and adhering to these principles, researchers can confidently and accurately characterize the binding properties of novel H3 receptor ligands, a critical step in the journey of drug discovery and development.

References

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1995). [3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex. British Journal of Pharmacology, 116(1), 2315–2321. [Link]

  • Miller, T. R., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 157(2), 263–272. [Link]

  • Kottke, T., et al. (2021). Histamine H2 Receptor Radioligands: Triumphs and Challenges. Journal of Medicinal Chemistry, 64(9), 5489–5501. [Link]

  • Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Dissertation. [Link]

  • Sadek, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4531. [Link]

  • Dekker, M., et al. (2019). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 95(2), 224-234. [Link]

  • Sadek, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4531. [Link]

  • de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]

  • Bonanomi, G. R., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989–994. [Link]

  • Khan, M. M., et al. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular Immunology, 107(2), 239–248. [Link]

  • Wenzel, J. (2021). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]

  • Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]

  • Bonanomi, G. R., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]

  • Vollinga, R. C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8782–8803. [Link]

  • Bakunov, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • Jurkiewicz, A., & Lameu, C. (2001). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Planta Medica, 67(2), 103-109. [Link]

Sources

Application Notes & Protocols: Intraperitoneal Administration of Imetit Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Imetit Dihydrobromide

Imetit dihydrobromide is a potent and highly selective agonist for the histamine H3 and H4 receptors, exhibiting high affinity with K_i_ values of 0.3 nM and 2.7 nM, respectively.[1][2] Structurally, it is an analog of histamine where the amine group is substituted with an isothiourea moiety, a modification that enhances its lipophilicity and enables it to cross the blood-brain barrier, making it centrally active after systemic administration.[2]

This compound serves as a critical pharmacological tool for researchers investigating the roles of H3 and H4 receptors in various physiological and pathological processes. The H3 receptor, primarily expressed in the central nervous system (CNS), functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[3][4] The H4 receptor is predominantly found on immune cells and is involved in chemotaxis and inflammatory responses.[5] Given its dual activity, Imetit is instrumental in studies related to neuroinflammation, cognition, and immune modulation.[2]

This guide provides a comprehensive, field-proven protocol for the preparation and intraperitoneal (IP) injection of Imetit dihydrobromide in rodent models, ensuring reproducible and reliable experimental outcomes.

Core Mechanism of Action: H3 Receptor Signaling

Imetit's primary mechanism involves the activation of the H3 receptor, a G protein-coupled receptor (GPCR) linked to inhibitory G_i/o_ proteins.[3][6] Upon agonist binding, the G_i/o_ protein dissociates, initiating several downstream signaling cascades:

  • Activation of MAPK/ERK Pathway: H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in neuroprotective effects.[5][6][8]

This multi-faceted signaling allows the H3 receptor to act as a crucial "brake" on the nervous system, regulating the synthesis and release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_cytosol Cytosol Imetit Imetit H3R H3 Receptor Imetit->H3R Binds Gi_o Gαi/o H3R->Gi_o Activates G_beta_gamma Gβγ H3R->G_beta_gamma Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits MAPK MAPK/ERK Pathway G_beta_gamma->MAPK Activates cAMP cAMP Ca_influx Ca²⁺ Influx ↓ Ca_Channel->Ca_influx ATP ATP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release ↓ Ca_influx->Neurotransmitter_Release

Caption: H3 Receptor Signaling Cascade Activated by Imetit.

Physicochemical Properties & Solution Preparation

Accurate and consistent solution preparation is foundational to any successful in vivo study. The dihydrobromide salt form of Imetit offers excellent water solubility, simplifying vehicle selection.

Key Properties of Imetit Dihydrobromide
PropertyValueSource(s)
Molecular Formula C₆H₁₀N₄S · 2HBr[9][10][11]
Molecular Weight 332.06 g/mol [9][10][12]
Appearance Off-white solid / Powder[9][13]
Solubility ≥51.1 mg/mL in Water[9][10][11]
Storage Room Temperature (Solid Form)[9][10][13]

Note: While the solid can be stored at room temperature, it is best practice to store it in a cool, dry place. Prepared solutions should be used fresh or stored for a very short duration as long-term stability in solution is not recommended.[9]

Protocol: Vehicle Selection & Solution Preparation

Causality: The goal is to create a sterile, isotonic solution that minimizes irritation and physiological disruption upon injection. Given Imetit dihydrobromide's high water solubility, sterile 0.9% sodium chloride (saline) is the ideal and most commonly used vehicle. It is biocompatible and maintains osmotic balance.

Materials:

  • Imetit dihydrobromide powder

  • Sterile 0.9% NaCl solution (saline)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile injection syringes (1 mL) and needles

Procedure:

  • Determine Required Concentration: Calculate the required concentration based on the desired dose (mg/kg) and injection volume. A standard injection volume for mice is 10 mL/kg.[14][15]

    • Example Calculation: For a 10 mg/kg dose in a 25 g (0.025 kg) mouse with an injection volume of 10 mL/kg:

      • Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg

      • Injection Volume: 10 mL/kg * 0.025 kg = 0.25 mL

      • Required Concentration: 0.25 mg / 0.25 mL = 1 mg/mL

  • Weighing: Carefully weigh the required amount of Imetit dihydrobromide powder using a calibrated analytical balance. It is advisable to prepare a slight excess of the solution (e.g., 10-20%) to account for any loss during filtration and handling.

  • Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add the calculated volume of sterile 0.9% saline.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (Crucial Step): Draw the solution into a larger sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Filter the solution into a new, sterile conical tube. This step removes any potential microbial contamination, which is critical for preventing peritonitis and ensuring experimental validity.[14]

  • Storage: Use the prepared solution immediately for the highest efficacy. If short-term storage is necessary, keep it at 2-8°C and use within 24 hours. Do not store for long periods.[9]

Intraperitoneal (IP) Injection Protocol

The IP route allows for rapid systemic absorption. The following protocol is designed for mice but can be adapted for rats with appropriate adjustments to needle size and volume.

Pre-Experimental Workflow

IP_Workflow cluster_prep Preparation Phase cluster_procedure Injection Phase cluster_post Post-Injection Phase A Obtain IACUC Approval B Calculate Dose & Prepare Imetit Solution (See Protocol 3.2) A->B C Label Vials & Prepare Syringes B->C D Weigh Animal C->D E Calculate Injection Volume D->E F Restrain Animal E->F G Locate Injection Site (Lower Right Quadrant) F->G H Perform IP Injection (30-45° Angle) G->H I Return to Cage H->I J Monitor for Adverse Effects (e.g., distress, bleeding) I->J K Record Data & Observations J->K

Caption: Standard Operating Procedure Workflow for IP Injection.

Materials & Equipment
  • Prepared sterile Imetit dihydrobromide solution

  • Animal scale

  • Appropriately sized syringes (e.g., 1 mL or insulin syringes)

  • Needles: 25-27 gauge for mice, 23-25 gauge for rats.[14][15]

  • 70% Ethanol or other skin disinfectant

  • Gauze or cotton swabs

  • Sharps container

Step-by-Step Injection Procedure
  • Preparation: Warm the sterile Imetit solution to room temperature to prevent animal discomfort and a potential drop in body temperature.[16] Prepare one syringe and a new needle for each animal to prevent cross-contamination.[17]

  • Animal Weighing and Dose Calculation: Weigh the animal immediately before injection to calculate the precise volume needed.

  • Restraint: Proper restraint is critical for the safety of both the animal and the researcher.

    • For Mice: Grasp the loose skin over the shoulders and behind the ears with your non-dominant hand. The skin should be taut. Secure the tail between your remaining fingers to stabilize the lower body.[16]

  • Positioning: Turn the restrained animal so its ventral side (abdomen) is facing up. Tilt the animal slightly so its head is pointing downwards. This uses gravity to move the abdominal organs away from the injection site, minimizing the risk of puncturing the cecum, bladder, or intestines.[15][16]

  • Locating the Injection Site: Visually divide the abdomen into four quadrants. The target for IP injection is the animal's lower right quadrant .[16] This location avoids major organs like the liver and spleen.[16] Disinfect the area with an alcohol swab if desired.[16]

  • Injection:

    • With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle relative to the abdominal wall.[14][16]

    • Insert the needle just deep enough for the bevel to fully penetrate the peritoneal cavity. In a small mouse, this may only be about 0.5 cm.[15]

    • Gently aspirate (pull back slightly on the plunger). If you see blood (indicating a vessel) or a yellow/green liquid (indicating intestine/bladder), withdraw the needle and do not inject. Re-attempt on the contralateral (left) side with a new needle. If no fluid is aspirated, proceed.[15]

    • Inject the substance smoothly and steadily.

  • Withdrawal & Post-Injection Care:

    • Withdraw the needle straight out.

    • Immediately place the needle and syringe into a designated sharps container without recapping.[14]

    • Return the animal to its cage and monitor it for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[14][15]

References

  • Garbarg, M., Arrang, J.M., Rouleau, A., et al. (1992). S-[2-(4-Imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. J.Pharmacol.Exp.Ther., 263(1), 304-310. [Link]

  • Imamdin, A., et al. (2016). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. PLoS ONE, 11(10), e0163833. [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved February 21, 2026. [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved February 21, 2026. [Link]

  • Luo, J., et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Acta Pharmacologica Sinica, 37, 745–756. [Link]

  • Al-Juffali, N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments, (199), e65842. [Link]

  • ichorbio. (2021). A Beginners Guide on How to Inject Mice. [Link]

  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved February 21, 2026. [Link]

  • ResearchGate. (n.d.). H3R signaling pathways. Retrieved February 21, 2026. [Link]

  • Buday, T., et al. (2016). Imetit Dihydrobromide and Thioperamide Medication in Cough Hypersensitivity Model—The Role of H3 Receptors. Open Journal of Molecular and Integrative Physiology, 6, 1-9. [Link]

  • Grokipedia. (n.d.). Imetit. Retrieved February 21, 2026. [Link]

  • LookChem. (n.d.). IMETIT DIHYDROBROMIDE 32385-58-3 wiki. Retrieved February 21, 2026. [Link]

Sources

Advanced Functional Assay Setup for Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Target: Histamine H3 Receptor (H3R) Class: G-protein Coupled Receptor (GPCR), Class A Primary Coupling: G


 (Inhibitory)
Key Challenge:  High constitutive activity and obligate need for cyclase stimulation.

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily located in the CNS, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine. For drug discovery professionals, H3R presents a unique pharmacological profile: it exhibits high constitutive activity , meaning the receptor spontaneously activates G-proteins even in the absence of a ligand.

Consequently, a robust functional assay must distinguish between Agonists (which further suppress cAMP), Neutral Antagonists (which block agonists but do not affect basal signaling), and Inverse Agonists (which suppress the constitutive activity, raising cAMP).

This guide details the industry-standard HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Accumulation Assay , optimized for G


-coupled receptors. A secondary validation protocol using [35S]GTP

S binding
is provided for mechanistic confirmation.

H3R Signaling & Assay Principle

The G Paradox

Unlike G


-coupled receptors where agonist binding directly increases signal (cAMP), H3R activation inhibits  Adenylyl Cyclase (AC). To measure this inhibition, the system must first be "driven" to a high basal cAMP level using Forskolin , a direct activator of AC.
  • Basal State: Low cAMP.

  • Forskolin Stimulation: High cAMP (The "Window").

  • H3R Agonist + Forskolin: Reduced cAMP (Signal restoration).

Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the specific intervention points for the assay.

H3R_Signaling H3R Histamine H3 Receptor (GPCR) Gi Gαi/o Protein H3R->Gi Couples to Agonist Agonist (e.g., R-alpha-methylhistamine) Agonist->H3R Activates AC Adenylyl Cyclase (AC) Gi->AC INHIBITS cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Detection HTRF Detection (Signal Output) cAMP->Detection Competes with d2-labeled cAMP Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates IBMX IBMX (PDE Inhibitor) IBMX->PDE Blocks

Caption: H3R G


 signaling pathway.[1][2][3][4] Note that the assay signal depends on the balance between Forskolin-driven production and H3R-mediated inhibition.

Core Protocol: HTRF cAMP Accumulation

Platform: Cisbio HTRF cAMP G


 Kit (or equivalent TR-FRET system).
Cell Model:  CHO-K1 or HEK293 stably expressing human H3R.
Critical Reagents & Preparation
ComponentConcentration / NotesPurpose
Stimulation Buffer HBSS + 5 mM HEPES + 0.1% BSA (Protease-free)Physiological medium; BSA prevents ligand adsorption.[5]
IBMX 0.5 mM (Final)Pan-PDE inhibitor.[5] Prevents cAMP degradation to maintain signal window.
Forskolin Titration Required (Typically 1–10 µM)Stimulates Adenylyl Cyclase. Critical optimization step.
Reference Agonist (R)-(-)-

-methylhistamine (RAMH)
High affinity H3R agonist (Kd ~ 0.5 nM).
Detection Reagents Anti-cAMP-Cryptate (Donor) + cAMP-d2 (Acceptor)FRET pair.[6] Signal is inversely proportional to cAMP.
Expert Insight: The Forskolin Titration

Do not skip this step. The dynamic range of the assay depends entirely on the Forskolin concentration.

  • Too Low: The H3R agonist cannot inhibit what isn't there. Signal-to-Background (S/B) < 2.

  • Too High: The cyclase is saturated; H3R activation cannot overcome the massive production. EC50 shifts right.

  • Optimization: Run a Forskolin dose-response (0.1 µM to 100 µM) on your H3R cells. Select the concentration that yields 50-80% of maximal cAMP generation . This ensures the system is sensitive to inhibition.

Assay Workflow (384-Well Low Volume)

This protocol assumes a suspension cell format or adherent cells detached with non-enzymatic buffer (e.g., Versene).

Step 1: Cell Preparation

  • Harvest cells and resuspend in Stimulation Buffer containing 0.5 mM IBMX .

  • Adjust density to 2,000 – 4,000 cells/well (5 µL volume).

  • Note: Cell density must be optimized to ensure basal cAMP falls within the linear range of the standard curve.

Step 2: Compound Addition

  • Prepare 2X Agonist solution in Stimulation Buffer containing 2X Forskolin (e.g., if final Forskolin is 5 µM, prep at 10 µM).

  • Dispense 5 µL of Compound/Forskolin mix into the assay plate (White 384-well).

  • Add 5 µL of Cell suspension.

  • Total Volume: 10 µL.

Step 3: Incubation

  • Seal plate. Incubate for 30–45 minutes at Room Temperature (RT).

  • Why RT? 37°C can cause edge effects and rapid evaporation in low volumes.

Step 4: Detection (Lysis)

  • Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Note: The lysis buffer stops the reaction immediately.

Step 5: Reading

  • Incubate 1 hour at RT.

  • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 320-340 nm.

  • Emission: 615 nm (Donor) and 665 nm (Acceptor).

Assay Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Reaction (10 µL) cluster_2 Detection (+10 µL) Cells H3R Cells + IBMX Mix Combine in 384-well Plate Cells->Mix Ligands Agonist Dilution + Forskolin Ligands->Mix Incubate Incubate 30-45 min @ RT Mix->Incubate Lysis Add Lysis Buffer (d2 + Cryptate) Incubate->Lysis Read Read HTRF (665nm / 615nm) Lysis->Read

Caption: Step-by-step workflow for the HTRF cAMP inhibition assay.

Secondary Validation: [35S]GTP S Binding

While cAMP is ideal for screening, [35S]GTP


S binding  measures the very first step of GPCR activation: the exchange of GDP for GTP on the G-protein 

subunit. This assay is purely membrane-based and is less susceptible to downstream amplification artifacts.
Protocol Highlights
  • Membrane Prep: Use CHO-H3R membranes (5–10 µ g/well ).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 3–10 µM GDP , 10 µg/mL Saponin.

    • Expert Note: GDP concentration is critical. It suppresses basal binding. H3R has high constitutive activity, so higher GDP (up to 100 µM) may be needed to reduce background and see agonist windows.

  • Tracer: 0.1 nM [35S]GTP

    
    S.[7]
    
  • Incubation: 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in water) using a cell harvester.

  • Read: Liquid Scintillation Counting.

Why use this? It definitively proves the compound acts directly on the receptor-G protein complex, ruling out off-target PDE inhibition or cyclase effects.

Data Analysis & Interpretation

Calculation of HTRF Ratio

The HTRF signal is a ratiometric measurement, which corrects for well-to-well quenching or volume errors.



Normalization (Delta F)


  • Negative Control: Buffer + Lysis Reagents (Background).

  • Standard Curve: Use a cAMP standard curve included in the kit to interpolate actual cAMP concentrations (nM).

Curve Fitting

Plot [Agonist] (log scale) vs. cAMP (nM) or HTRF Ratio . Fit using a 4-Parameter Logistic (4PL) non-linear regression:

  • Top: Signal with Forskolin only (0% Inhibition).

  • Bottom: Signal with Forskolin + Saturating Reference Agonist (100% Inhibition).

  • IC50: Concentration of agonist inhibiting cAMP response by 50%.

Interpreting Constitutive Activity

If testing antagonists/inverse agonists, run the assay without the reference agonist but with Forskolin.

  • Inverse Agonist: Increases cAMP above the Forskolin-only baseline (suppresses constitutive H3R braking).

  • Neutral Antagonist: No change in cAMP baseline; only blocks added agonists.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Assay Window (S/B < 2) Forskolin concentration non-optimal.Perform Forskolin titration.[5][8] Aim for EC50-EC80 of cyclase stimulation.
High Variation (CV > 10%) Pipetting errors or edge effects.Use automated dispensers. Centrifuge plates (1000 rpm, 1 min) before reading to remove bubbles.
Right-shifted Potency High receptor density (Ligand depletion).Reduce cell number per well or receptor expression level (use inducible lines).
No Inhibition observed IBMX missing.Ensure IBMX is present to prevent cAMP degradation by PDEs.

References

  • Lovenberg, T. W., et al. (1999).[4][9] Cloning and functional expression of the human histamine H3 receptor.[5] Molecular Pharmacology, 55(6), 1101-1107. Link

  • Wieland, K., et al. (2001).[4] Constitutive activity of histamine H3 receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H3 antagonists.[2][10] Journal of Pharmacology and Experimental Therapeutics, 299(3), 908-914. Link

  • Cisbio/Revvity. (2023). HTRF cAMP Gi Assay Protocol and Optimization Guide. Revvity Resources. Link

  • Strange, P. G. (2010). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(5), 998–1011. Link

  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Link

Sources

Troubleshooting & Optimization

improving aqueous solubility of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, stability, and formulation of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known in research as Imetit (specifically the dihydrobromide or dihydrochloride salt).

Topic: Improving Aqueous Solubility & Preventing Precipitation in Physiological Buffers Audience: Medicinal Chemists, Pharmacologists, and In Vivo Researchers[1]

Executive Summary & Molecule Profile

The Core Challenge: Imetit contains two ionizable nitrogen centers: a highly basic piperidine (pKa ~11.0) and a weakly basic imidazole (pKa ~6.9). While the commercial dihydrobromide salt is highly water-soluble (>30 mg/mL), it frequently precipitates when diluted into physiological buffers (pH 7.[1]4) or culture media. This occurs because the imidazole moiety deprotonates at neutral pH, significantly increasing lipophilicity.

Physicochemical Snapshot
PropertyValueImplication for Solubility
Common Name Imetit (Dihydrobromide)Standard commercial form.[1][2]
MW 332.1 g/mol (Salt)Use salt MW for molarity calculations.
Solubility (Water) ~50 mg/mL (150 mM)Excellent, but solution will be acidic (pH < 5).
Solubility (DMSO) ~40 mg/mLGood for stock solutions.
Solubility (PBS pH 7.4) < 1 mg/mL (Risk Zone) High risk of "crashing out" upon dilution.
pKa 1 (Piperidine) ~11.0Protonated (+) at pH 7.4.
pKa 2 (Imidazole) ~6.9~75% Neutral (0) at pH 7.4 (Lipophilic).

Troubleshooting Workflow (Interactive Guide)

DIAGRAM 1: Solubility Decision Matrix

Use this flowchart to determine the correct solvent system based on your experimental constraints.

Solubility_Decision_Tree cluster_invitro In Vitro / Stock Prep cluster_invivo In Vivo / Physiological Buffer Start START: Select Application AppType In Vitro (Cells/Binding) or In Vivo (Animal)? Start->AppType Stock Make 100mM Stock AppType->Stock Stock Prep Buffer Dilute to pH 7.4? AppType->Buffer Working Solution Solvent Use Water or DMSO? Stock->Solvent WaterPath Water (Acidic pH) Solvent->WaterPath If pH < 5 is ok DMSOPath DMSO (Universal) Solvent->DMSOPath If long-term storage Precip Risk of Precipitation? Buffer->Precip Solution1 Saline (No Buffer) pH will be ~5.5 Precip->Solution1 Conc < 1 mg/kg Solution2 20% HP-β-CD in Saline (Prevents Crash-out) Precip->Solution2 Conc > 5 mg/kg

Caption: Decision tree for selecting the optimal solvent system based on concentration requirements and pH constraints.

Detailed Protocols & Methodologies

Protocol A: Preparing Stable Stock Solutions

Issue: Users often try to dissolve the free base in water (fails) or store aqueous salt solutions too long (hydrolysis risk). Best Practice:

  • Select the Salt: Ensure you are using Imetit Dihydrobromide or Dihydrochloride. Do not use the free base.

  • Solvent: Sterile water or DMSO.

    • Water:[1][3] Dissolves instantly up to 50 mg/mL. Note: The pH will be acidic (pH 4–5). This is stable at -20°C.[1][2]

    • DMSO: Dissolves up to 40 mg/mL. Preferred for -80°C storage to prevent freeze-thaw degradation.[1]

  • Storage: Aliquot immediately. Do not subject to >2 freeze-thaw cycles.[1]

Protocol B: Preventing "Crash Out" in Physiological Buffers

Issue: You dilute your 100 mM DMSO stock 1:1000 into PBS (pH 7.4), and the solution turns cloudy. Mechanism: At pH 7.4, the imidazole ring (pKa ~6.9) loses its proton. The molecule becomes less polar. If the concentration exceeds the thermodynamic solubility of this semi-neutral species, it precipitates.

Solution: The Cyclodextrin Shield Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic imidazole moiety, shielding it from the aqueous environment while maintaining solubility at neutral pH.[1]

Step-by-Step Formulation (for In Vivo/High Conc.):

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 0.9% Saline. Filter sterilize (0.22 µm).

  • Weigh Imetit: Weigh the required amount of Imetit Dihydrobromide.

  • Dissolve: Add the 20% HP-β-CD vehicle directly to the solid Imetit.

  • Vortex/Sonicate: Vortex for 30 seconds. The solution should be clear.

  • pH Adjustment (Optional): If injection pain is a concern, carefully adjust pH to ~6.0–6.5 using dilute NaOH. Do not exceed pH 7.0 without verifying clarity.

Protocol C: In Vivo Administration (Dosing Guide)

For animal studies (mice/rats), solubility limits dose volume.

Target Dose (mg/kg)Mouse WeightInj.[4] VolumeRequired Conc.Recommended Vehicle
1 mg/kg 25 g100 µL0.25 mg/mLSaline (0.9% NaCl)
10 mg/kg 25 g100 µL2.5 mg/mLSaline (check pH) or 20% HP-β-CD
50 mg/kg 25 g100 µL12.5 mg/mLMUST use 20-30% HP-β-CD

Mechanism of Solubility Failure

Understanding the protonation state is critical for troubleshooting.

DIAGRAM 2: pH-Dependent Protonation States

Visualizing why pH 7.4 is the "Danger Zone" for Imetit.

Protonation_States cluster_acidic pH 4.0 (Water/Saline) cluster_neutral pH 7.4 (PBS/Blood) State1 Fully Protonated (+2) (Soluble) State2 Mono-Protonated (+1) Imidazole Neutral (Low Solubility) State1->State2 Add Buffer (Deprotonation) Precipitation PRECIPITATION (If Conc > Limit) State2->Precipitation High Conc.

Caption: Transition from highly soluble dicationic state (pH 4) to poorly soluble monocationic state (pH 7.4).

Frequently Asked Questions (FAQ)

Q1: Can I use Tween-80 or DMSO for in vivo studies?

  • Recommendation: Avoid Tween-80 if possible.[1]

  • Reasoning: Tween-80 can trigger non-specific histamine release in some models, which confounds data when studying Histamine H3/H4 agonists [1].[1] DMSO is acceptable up to 5-10% v/v, but high concentrations cause local tissue damage.[1] Cyclodextrins (HP-β-CD) are biologically inert and superior for this molecule.[1]

Q2: My solution is clear, but crystals form after 1 hour on the bench. Why?

  • Diagnosis: You likely created a supersaturated solution. This is common when diluting DMSO stocks into PBS.

  • Fix: Use the "Pre-dissolve in Vehicle" method (Protocol B) rather than "DMSO Dilution." Dissolving the solid directly into the final vehicle (saline or CD) ensures you are at thermodynamic equilibrium, not a metastable state.

Q3: What is the conversion factor for the salt?

  • Imetit Dihydrobromide MW: ~332.1 g/mol .[2]

  • Imetit Free Base MW: ~170.2 g/mol .

  • Correction: 1 mg of salt

    
     0.51 mg of active free base. Ensure your dose calculations account for this significant difference.
    

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General reference for HP-β-CD protocols).

  • Garbarg, M., et al. (1992).[8] S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist.[1] Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310.[1] (Primary source for in vivo dosing vehicles).

Sources

troubleshooting variable results with 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature of Imetit

You are likely experiencing variability because Imetit (VUF 8325) is not just a Histamine H3 receptor agonist; it is a potent, high-affinity agonist for both H3 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 nM)  and H4 (

nM)
receptors.

In vivo variability with Imetit usually stems from three sources:

  • Loss of Selectivity: At doses >5-10 mg/kg, you are likely activating peripheral H4 receptors (immune modulation), confounding CNS readouts.

  • Circadian Baselines: Histamine is the primary "wakefulness" neurotransmitter. H3 agonism (which lowers histamine) produces vastly different behavioral effect sizes depending on whether you test during the light (rest) or dark (active) phase.

  • Formulation Instability: The dihydrobromide salt is hygroscopic and pH-sensitive.

This guide addresses these issues directly.

Part 1: Formulation & Stability (Chemistry Layer)

Q: My stock solution is clear, but I see precipitation when mixing with physiological saline. Why?

A: This is likely a pH or "salting out" issue common with the dihydrobromide salt form. Imetit is typically supplied as Imetit Dihydrobromide .[1][2][3][4] It is highly soluble in water (up to 100 mM) but less soluble in high-salt buffers like PBS if the pH drifts.

  • The Fix: Dissolve the master stock in deionized water first. Dilute into saline only immediately before injection.

  • Vehicle Selection: 0.9% Saline is standard. Avoid DMSO if possible, as it can induce independent behavioral effects (e.g., nociception changes) that mask H3-mediated analgesia.

  • pH Check: Ensure your final solution pH is near 7.4. If the pH is too basic (>8.0), the free base may precipitate.

Table 1: Solubility & Formulation Data

ParameterSpecificationNotes
Molecular Weight 332.06 g/mol Based on Dihydrobromide salt
Water Solubility ~33 mg/mL (100 mM)Excellent
PBS Solubility ~5 mg/mLLower than water; prep fresh
Stability Hygroscopic solidStore desiccated at -20°C
Preferred Vehicle 0.9% SalineFor i.p., s.c., or p.o.

Part 2: Dosing & Pharmacokinetics (Biology Layer)

Q: I see effects at 1 mg/kg, but they disappear or invert at 10 mg/kg. Is this a bell-shaped curve?

A: Yes, but it is likely driven by receptor selectivity loss . At low doses (1-3 mg/kg), Imetit is highly selective for the CNS H3 receptor (presynaptic inhibition). As you approach 10 mg/kg, you saturate H3 and begin activating H4 receptors (expressed on mast cells, eosinophils, and T-cells) and potentially 5-HT3 receptors (


 nM).
  • H3 Mechanism: Presynaptic autoreceptor activation

    
     Reduced Histamine release 
    
    
    
    Sedation/Anxiolysis.
  • H4 Mechanism: Peripheral immune activation

    
     Pruritus (itching)/Inflammation 
    
    
    
    Confounding behavioral agitation.

Experimental Protocol: Determining the Optimal Window

  • Dose Range: Test 1.0, 3.0, and 10.0 mg/kg (s.c. or p.o.).

  • Antagonist Validation (Crucial): You must validate that your effect is H3-mediated.

    • Pre-treat one group with Thioperamide (H3/H4 antagonist) or Ciproxifan (H3 selective).

    • If Thioperamide blocks the effect, it is Histamine-mediated.[5]

    • If the effect persists, you are hitting off-targets (e.g.,

      
      -adrenergic).
      

Q: What is the Tmax for behavioral studies? A: Imetit crosses the blood-brain barrier rapidly.

  • Onset: ~15-30 minutes post-injection (i.p./s.c.).

  • Peak Effect: 1 to 4 hours.

  • Duration: Reductions in cortical tele-methylhistamine (a marker of histamine turnover) can last up to 6 hours.[6]

Part 3: Physiological Context (The "Hidden" Variable)

Q: My results fluctuate between morning and afternoon cohorts. Is the drug unstable?

A: The drug is stable; your baseline is moving. Histamine levels follow a strict circadian rhythm (High = Active/Dark phase; Low = Rest/Light phase).

  • Scenario A (Light Phase/Rest): Endogenous histamine is already low. An H3 agonist (which lowers histamine further) may show a "floor effect" (minimal behavioral change).

  • Scenario B (Dark Phase/Active): Endogenous histamine is high. H3 agonism causes a massive drop in histamine release, resulting in a robust behavioral signal.

Recommendation: Standardize testing time relative to the light cycle (e.g., ZT4-ZT6).

Part 4: Visualizing the Mechanism

The following diagram illustrates the signal transduction pathway of Imetit and where the "variable results" (H4 cross-talk) originate.

G cluster_CNS Central Nervous System (Target) cluster_Peripheral Peripheral / Off-Target (High Dose) Imetit Imetit (Ligand) H3R H3 Receptor (Gi/o Coupled) Imetit->H3R High Affinity (Ki ~0.3 nM) H4R H4 Receptor (Immune Cells) Imetit->H4R Moderate Affinity (Ki ~2.7 nM) AC Adenylate Cyclase H3R->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Decreases Ca_Channel Voltage-Gated Ca2+ Channels cAMP->Ca_Channel Inhibits Neuro_Release Reduced Release: Histamine, ACh, DA, NE Ca_Channel->Neuro_Release Blocks Exocytosis Immune_Resp Chemotaxis / Pruritus (Confounding Behavior) H4R->Immune_Resp Activates

Caption: Imetit signaling pathways. Note the H4R "leak" at higher concentrations, which triggers immune/pruritic responses that can mask CNS behavioral data.

Part 5: Troubleshooting Workflow

Use this logic flow to isolate the source of your variability.

Troubleshooting Start Problem: Variable In Vivo Results Check_Dose 1. Check Dose Is it > 5 mg/kg? Start->Check_Dose Check_Time 2. Check Timing Is testing time standardized? Check_Dose->Check_Time No (< 5 mg/kg) Result_H4 Likely H4 Receptor Interference (Pruritus/Immune) Check_Dose->Result_H4 Yes Check_Control 3. Antagonist Control Does Thioperamide block it? Check_Time->Check_Control Yes (Fixed ZT) Result_Circadian Circadian Baseline Shift (Floor/Ceiling Effect) Check_Time->Result_Circadian No (Variable ZT) Result_OffTarget Non-Histaminergic Effect (5-HT3 or Alpha-2) Check_Control->Result_OffTarget No (Not Blocked) Result_Valid Valid H3 Mechanism Check_Control->Result_Valid Yes (Blocked)

Caption: Step-by-step logic to diagnose the root cause of experimental inconsistency with Imetit.

References

  • Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[1][7] Journal of Pharmacology and Experimental Therapeutics. 263(1), 304-310.[1][7]

  • Liu, C., et al. (2001). "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow."[1] Molecular Pharmacology. 59(3), 420-426.[1]

  • Takahashi, K., et al. (2002). "Imetit, a histamine H3 receptor agonist, alleviates d-amphetamine-induced hyperactivity in rats." European Journal of Pharmacology.

  • Tocris Bioscience. "Imetit dihydrobromide Product Information."

Sources

minimizing off-target effects of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)

Welcome to the Technical Support Center

Current Status: Operational Subject: Imetit (H3 Receptor Agonist) Advisory Level: HIGH (Significant off-target risks at >100 nM)

This guide addresses the specific pharmacological challenges of using Imetit , a potent histamine H3 receptor agonist. While Imetit is a standard tool compound, it possesses a "danger zone" of concentration where it activates Histamine H4 receptors and 5-HT3 receptors, leading to false-positive data in neuroinflammation and cardiovascular studies.

Module 1: The Selectivity Crisis (H3 vs. H4 vs. 5-HT3)

The Core Problem

Imetit is often cited as an H3 agonist, but its selectivity window is dangerously narrow. It acts as a high-affinity agonist at the H3 receptor (


 nM) but retains significant affinity for the H4 receptor (

nM). Furthermore, at concentrations often used to ensure saturation (

nM), it recruits serotonin 5-HT3 receptors.

Technical Insight: If you observe "H3-mediated" effects that are pro-inflammatory or involve rapid depolarization of sensory neurons, you are likely observing H4 or 5-HT3 off-target activity, not H3.

Quantitative Selectivity Profile

Data compiled from human recombinant receptor assays.

Target ReceptorAffinity (

)
Functional EffectThe Risk
Histamine H3 0.1 – 0.3 nM Full Agonist Intended Target
Histamine H42.7 – 6.0 nMFull AgonistHigh: Chemotaxis, immune modulation often mistaken for H3 effects.
Serotonin 5-HT3~240 nMAgonist/ModulatorModerate: Cardiovascular changes, gut motility, fast synaptic transmission.
Alpha-2 Adrenergic> 1000 nMWeak AntagonistLow: Only relevant at massive systemic doses.
Visualization: The Concentration Safety Window

The following diagram illustrates the "Safe Operating Area" for Imetit. Note how the H4 activation threshold overlaps with the upper end of H3 saturation.

SelectivityWindow cluster_axis Concentration (Log Scale) c1 0.1 nM c2 1.0 nM c1->c2 H3 H3 Receptor Activation (Target) c1->H3 On-Target c3 10 nM c2->c3 c2->H3 c4 100 nM c3->c4 H4 H4 Receptor Activation (OFF-TARGET) c3->H4 Danger Zone c5 1000 nM c4->c5 c4->H4 HT3 5-HT3 Receptor Activation (OFF-TARGET) c5->HT3 Toxic/Non-Specific

Figure 1: Imetit Selectivity Window. Green indicates the safe experimental range. Yellow and Red indicate concentrations where off-target effects dominate.

Module 2: Chemical Integrity & Handling

The Isothiourea Instability

Unlike histamine (an amine), Imetit contains an isothiourea moiety. This functional group is chemically distinct and introduces specific stability risks that researchers often overlook.

Troubleshooting Chemical Breakdown:

  • Issue: "My stock solution turned yellow/cloudy."

  • Cause: Hydrolysis of the isothiourea group. This occurs rapidly in basic pH or if the stock is stored in water rather than DMSO.

  • Consequence: Loss of potency and generation of breakdown products that may be cytotoxic.

Preparation Protocol: The "Dry-Ice" Standard
  • Solvent Choice: Dissolve Imetit dihydrobromide in DMSO (Dimethyl sulfoxide) to create a 10 mM - 100 mM master stock. Avoid water for long-term storage.

  • Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use light-protective vials.

  • Storage: Store at -20°C.

  • Working Solution: Dilute into aqueous buffer (PBS/HBSS) immediately before use.

    • Critical Step: Ensure the final buffer pH is neutral (7.2–7.4). The imidazole ring protonation state is pH-sensitive (

      
      ), and drastic pH shifts alter receptor binding affinity.
      

Module 3: Experimental Validation Protocols

To prove your observed effect is H3-mediated and not H4/5-HT3, you must use the "Antagonist Checkmate" method. Relying on Thioperamide alone is insufficient because Thioperamide blocks both H3 and H4 receptors.

Protocol: Pharmacological Isolation

Objective: Distinguish H3-mediated inhibition from H4-mediated inflammation/chemotaxis.

Step 1: Establish Baseline

  • Apply Imetit (10 nM). Observe effect (e.g., inhibition of neurotransmitter release).[1][2]

Step 2: The H3 Blockade (Proof of Concept)

  • Apply Ciproxifan (100 nM) or Clobenpropit (100 nM) prior to Imetit.

  • Result: If the effect disappears, it is likely H3-mediated.

Step 3: The H4 Exclusion (The Critical Control)

  • Apply JNJ 7777120 (100 nM - Selective H4 Antagonist) prior to Imetit.

  • Result:

    • If the effect persists , the effect is H3-mediated (Success).

    • If the effect disappears , the effect was H4-mediated (False Positive).

Validation Logic Flowchart

ValidationTree Start Start: Observed Effect with Imetit (10 nM) Q1 Add Selective H3 Antagonist (e.g., Ciproxifan) Start->Q1 Result1 Is the effect BLOCKED? Q1->Result1 BranchH3 Possible H3 Effect (Proceed to Step 2) Result1->BranchH3 YES BranchNonH3 STOP: Effect is Non-Specific (Not H3 mediated) Result1->BranchNonH3 NO Q2 Add Selective H4 Antagonist (e.g., JNJ 7777120) BranchH3->Q2 Result2 Is the effect BLOCKED? Q2->Result2 ConclusionH4 CONCLUSION: H4 Mediated (Off-Target Artifact) Result2->ConclusionH4 YES ConclusionH3 CONCLUSION: Valid H3 Effect Result2->ConclusionH3 NO (Effect Persists)

Figure 2: Decision tree for validating Imetit data. Use this workflow to rule out H4 interference.

Troubleshooting & FAQs

Q: I am seeing a biphasic dose-response curve (inhibition at low doses, excitation at high doses). What is happening? A: This is a classic sign of receptor crosstalk. The low-dose inhibition (<10 nM) is likely the H3 receptor (Gi/o coupled). The high-dose excitation (>100 nM) is likely the recruitment of H4 (chemotactic/calcium mobilization) or 5-HT3 (ion channel) receptors. Solution: Cap your concentration at 50 nM.

Q: Can I use Thioperamide as my primary control antagonist? A: No. Thioperamide is a dual H3/H4 antagonist (and actually an inverse agonist at H4). If Thioperamide blocks your effect, you still do not know if you are studying H3 or H4. You must use JNJ 7777120 to rule out H4.

Q: My in vivo rats are showing cardiovascular drops at 5 mg/kg. Is this H3-mediated? A: Unlikely. Studies have shown that cardiovascular effects of Imetit at high doses are often mediated by 5-HT3 receptors or adrenergic mechanisms, not H3. H3 receptors generally have little effect on basal blood pressure.[3]

Q: Is Imetit stable in cell culture media? A: For short durations (hours), yes. However, the isothiourea bond is susceptible to hydrolysis over days. Always add fresh compound daily for chronic treatments.

References

  • Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Liu, C., et al. (2001).[4] "Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow." Molecular Pharmacology.

  • Coruzzi, G., et al. (1995). "Cardiovascular effects of selective agonists and antagonists of histamine H3 receptors in the anaesthetized rat." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Leurs, R., et al. (1995). "Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed."[5] British Journal of Pharmacology.[4]

  • Lim, H.D., et al. (2005). "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.[4] (Demonstrates the overlap of H3/H4 ligands).

Sources

handling hygroscopic nature of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine salts

[1][2]

Topic: 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine Salts Classification: Hygroscopic Organic Amine Salts Primary Risk: Stoichiometric Error due to Rapid Moisture Uptake[1][2]

Module 1: The Science of Hygroscopicity

Q: Why does this specific compound turn into a "goo" or sticky solid so quickly?

A: This behavior is driven by the thermodynamics of the crystal lattice.[1][2] The compound contains two basic nitrogen centers: the secondary amine of the piperidine and the imidazole ring.[1][2] These are typically protonated to form a dihydro-salt (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


2
  • High Lattice Energy vs. Hydration Energy: The ionic interactions between the small, charge-dense halide ions and the protonated nitrogens are strong, but the hydration energy of these ions is even higher.[1][2]

  • Mechanism: When exposed to ambient humidity, water molecules aggressively insert themselves into the crystal lattice to coordinate with the halide anions and the protonated ammonium/imidazolium centers.[1][2] This disrupts the crystal structure, lowering the melting point and causing deliquescence (dissolving in absorbed water).[1][2]

Q: Does this moisture degrade the molecule chemically?

A: Generally, no .[1][2] Unlike esters or anhydrides, the piperidine and imidazole rings are chemically stable against hydrolysis at neutral pH.[1][2]

  • The Real Danger: The danger is concentration error .[1][2] If your 10 mg sample absorbs 2 mg of water, you are actually weighing 8 mg of drug and 2 mg of water.[1][2] This results in a 20% under-dosing in your assay.[1][2]

Module 2: Storage & Handling Protocols

Protocol 1: The "Golden Rule" of Storage
  • Long-Term: Store at -20°C or -80°C .

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term protection against moisture permeation.[1][2]

  • Desiccant: The vial should be placed inside a secondary container (e.g., a screw-top jar) containing active desiccant packets (Silica Gel or

    
    ).
    
Protocol 2: The Equillibration Step (Critical)

Issue: Users often take a cold vial and open it immediately. Consequence: Condensation forms instantly on the cold powder, ruining the entire batch.[1][2] Procedure:

  • Remove the secondary container from the freezer.

  • Place it on the benchtop.

  • WAIT 45–60 minutes until the container reaches room temperature.

  • Only then open the secondary and primary vials.

Module 3: Weighing & Solubilization

Q: How do I weigh this without it changing mass on the balance?

A: Do not use a spatula to transfer powder to an open weigh boat. The mass will increase typically by 0.1–0.5% per minute depending on humidity.[1][2] Use the Difference Method .

Step-by-Step: The Difference Method
  • Tare the balance to zero.

  • Place the entire capped vial of source material on the balance. Record Mass A.

  • Remove the vial, take it to your hood/bench, and quickly transfer an estimated amount into your destination tube (containing solvent).[1][2]

  • Recap the source vial immediately.

  • Place the source vial back on the balance. Record Mass B.

  • Calculate:

    
    .
    
    • Why this works: You are measuring the loss from the closed system, ignoring the water gain that happens to the powder after it leaves the vial.[1][2]

Q: How do I correct for water already in the solid?

A: You must check the Certificate of Analysis (CoA) for the specific batch.[1][2] Look for:

  • Water Content (Karl Fischer): e.g., "Water Content: 4.5%"[1]

  • Elemental Analysis: If the formula is listed as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , you must use the Hydrated Molecular Weight  for your molarity calculations.
    

Correction Table:

Data SourceCalculation Adjustment
Anhydrous MW (CoA)

Hydrated MW (CoA)

Water Content % (KF)

Module 4: Visualization of Workflows

Figure 1: Handling & Solubilization Logic

This diagram illustrates the decision-making process for handling hygroscopic salts to ensure stoichiometric accuracy.

HandlingProtocolStartStart: Remove from -20°CEquilibrateEquilibrate to RT(45-60 mins, sealed)Start->EquilibrateOpenOpen VialEquilibrate->OpenVisualCheckVisual Inspection:Is it free-flowing?Open->VisualCheckGoodPowder is dryVisualCheck->GoodYesBadClumped / StickyVisualCheck->BadNoWeighDiffWeigh by Difference(Closed Vial Method)Good->WeighDiffRecommendedWeighDirectDirect Weighing(High Risk of Error)Good->WeighDirectAvoidRedryVacuum Desiccation(P2O5, 24h)Bad->RedryCalcCalculate Molarityusing Hydrated MWWeighDiff->CalcDissolveDissolve immediatelyin Water/BufferCalc->DissolveRedry->VisualCheck

Caption: Decision tree for handling hygroscopic imidazole-piperidine salts to prevent dosing errors.

Module 5: Troubleshooting & FAQs

Q: My stock solution has a precipitate after freezing. What happened?

A: This is likely "salting out" due to the high ionic strength of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


2
  • Fix: Vortex the solution vigorously at room temperature. If it does not redissolve, warm it to 37°C for 5 minutes.

  • Prevention: Store stock solutions at concentrations ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Higher concentrations (e.g., 100 mM) are more prone to precipitation upon freezing.[2]
    
Q: Can I use DMSO instead of water?

A: Yes, but be careful.

  • Pros: DMSO prevents microbial growth and hydrolytic degradation.[1][2]

  • Cons: DMSO is also hygroscopic.[1][2] If your DMSO is "wet," it will not dry the salt.[1][2]

  • Recommendation: For biological assays, water or PBS is preferred for this specific compound class because they are highly water-soluble (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[2] Use DMSO only if you require a highly concentrated stock (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ) for libraries.
Q: The powder stuck to the weighing paper and looks like oil. Can I still use it?

A: No. If it has turned to oil on the paper, you cannot determine the mass of the drug vs. the mass of the water.[1][2]

  • Recovery: Wash the weighing paper with a known volume of solvent (e.g., 1 mL water) into a tube.[1][2] You now have a solution of unknown concentration.[1][2] You must quantify it using UV-Vis spectrophotometry (using the imidazole absorbance, though weak, or HPLC) to determine the actual concentration before use.[1][2]

References

  • Cheng, Y. et al. (2002).[1][2] Impact of Hygroscopicity on Pharmaceutical Ingredients.[1][2][3][4][5] Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link]

  • PubChem. Compound Summary: Immepip Dihydrobromide (Analog Reference).[1][2] Retrieved from [Link]

resolving precipitation of Imetit in phosphate buffered saline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imetit Formulation

Welcome to the technical support center for Imetit. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental work: the precipitation of Imetit in phosphate-buffered saline (PBS). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. This document offers a series of frequently asked questions (FAQs) for foundational knowledge and a comprehensive troubleshooting guide with detailed protocols to resolve solubility issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding Imetit's behavior in aqueous buffers.

Q1: I dissolved my Imetit stock in PBS (pH 7.4) and it immediately turned cloudy. What is happening?

A1: You are likely observing the precipitation of Imetit due to its chemical nature. Imetit is a synthetic organic molecule with an imidazole group, making it a weakly basic compound.[1][2] Like many weakly basic drugs, its solubility in water is highly dependent on pH.[3][4] In standard PBS with a pH of approximately 7.4, Imetit is predominantly in its less soluble, non-ionized (free base) form. When you introduce a concentrated stock solution (often prepared in an acidic buffer or an organic solvent like DMSO) into the neutral pH of PBS, the drug's solubility limit is exceeded, causing it to "crash out" or precipitate.[3]

Q2: What is "solvent shock" and how does it relate to Imetit precipitation?

A2: "Solvent shock" is a classic precipitation phenomenon that occurs when a solution of a compound in a good solvent (e.g., DMSO or an acidic solution) is rapidly diluted into a poor solvent (e.g., PBS at pH 7.4 for Imetit).[3] The solvent environment around the Imetit molecules changes so abruptly that they don't have time to properly disperse and instead aggregate and precipitate. This is a common issue when the final concentration of the drug is higher than its thermodynamic solubility in the final buffer system.

Q3: What are the primary factors that influence Imetit's solubility in my experiments?

A3: Several factors are critical to maintaining Imetit solubility. Understanding these will allow you to proactively design your experiments to avoid precipitation:

  • pH: This is the most critical factor. As a weak base, Imetit is significantly more soluble in acidic conditions where it becomes protonated (ionized).[4][5]

  • Concentration: Every compound has a finite solubility limit in a given solvent system. Exceeding this limit in your final PBS solution will inevitably lead to precipitation.[3]

  • Co-solvents: The presence of a small percentage of an organic co-solvent, such as DMSO or ethanol, can help maintain the solubility of hydrophobic compounds in aqueous buffers.[3][6]

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to 4°C for storage, can reduce solubility and cause precipitation over time.[3]

  • Buffer Composition: While less common, the specific salts in a buffer can sometimes influence drug solubility.[7][8] For most applications with Imetit, the phosphate ions in PBS are not a primary concern unless divalent cations are also present, which can cause phosphate precipitation.[9]

Q4: Can I store Imetit solutions in PBS?

A4: It is generally not recommended to store Imetit in standard PBS (pH 7.4) for extended periods, especially at higher concentrations, due to the risk of precipitation over time.[4] If you must prepare solutions in advance, it is best to use a pH-adjusted buffer (see protocols below) and store it for the shortest time possible. For long-term storage, preparing aliquots of a stock solution in a suitable solvent (like DMSO or a buffered acidic solution) and storing them at -20°C or -80°C is the most reliable method.

Troubleshooting Guide: Resolving Imetit Precipitation

If you are currently facing precipitation issues, this guide provides a systematic approach to diagnose and solve the problem. Follow the workflow to identify the likely cause and implement the appropriate solution.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting Imetit precipitation.

G Troubleshooting Workflow for Imetit Precipitation start Precipitation Observed in PBS check_conc Is the final concentration above Imetit's known solubility limit in PBS? start->check_conc check_ph Is the PBS pH ~7.4? check_conc->check_ph No sol_conc SOLUTION: Lower the final Imetit concentration. check_conc->sol_conc Yes check_cosolvent Does your experiment tolerate a co-solvent (e.g., <1% DMSO)? check_ph->check_cosolvent No / Unsure sol_ph SOLUTION: Lower PBS pH to 4.0-6.0. See Protocol 1. check_ph->sol_ph Yes sol_cosolvent SOLUTION: Use a co-solvent. See Protocol 2. check_cosolvent->sol_cosolvent Yes sol_alt Consider alternative buffers (e.g., citrate) or advanced formulation strategies. check_cosolvent->sol_alt No

Caption: Decision workflow for troubleshooting Imetit precipitation.

Quantitative Data Summary

The solubility of weakly basic compounds like Imetit is dramatically influenced by pH. While specific data for Imetit's solubility at various pH levels is not readily published, the following table illustrates the expected trend for a typical weakly basic drug.

Buffer pHRelative SolubilityRationale
4.0HighThe compound is fully protonated (ionized), maximizing its interaction with polar water molecules.[4]
6.0Moderate to HighThe compound is mostly protonated, maintaining good solubility.
7.4LowThe compound is primarily in its neutral, non-ionized form, which is significantly less soluble in aqueous solutions.[3]
8.0Very LowThe equilibrium is further shifted to the non-ionized form, decreasing solubility even more.

Experimental Protocols

Here are detailed, step-by-step methodologies to prepare Imetit solutions and avoid precipitation.

Protocol 1: Preparation of pH-Modified PBS for Enhanced Imetit Solubility

This is the most effective method for increasing the aqueous solubility of Imetit.

Objective: To prepare a PBS solution with a lower pH to enhance the solubility of Imetit.

Materials:

  • Standard PBS components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄) or pre-made PBS buffer

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Imetit (dihydrochloride or dihydrobromide salt)

Procedure:

  • Prepare 1x PBS solution according to your standard laboratory protocol. For example, to prepare 1 L, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.[9]

  • Place the PBS solution on a magnetic stir plate.

  • Immerse the calibrated pH meter probe into the solution.

  • Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the desired pH (e.g., 5.0 - 6.0) is reached and stable.

  • Adjust the final volume to 1 L with deionized water.

  • The pH-adjusted PBS is now ready. Dissolve the Imetit directly into this buffer or dilute your stock solution into it.

  • Validation: After dissolving Imetit, visually inspect the solution for any cloudiness or precipitate. The solution should remain clear.

Protocol 2: Preparing Imetit Solutions Using a Co-Solvent (DMSO)

This method is useful when pH modification is not possible, but your experimental system must be tolerant to the co-solvent.

Objective: To use a minimal amount of an organic co-solvent to maintain Imetit in solution.

Materials:

  • Imetit (dihydrochloride or dihydrobromide salt)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Standard PBS (pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of Imetit in 100% DMSO. For example, dissolve 10 mg of Imetit in 1 mL of DMSO to create a 10 mg/mL stock. Ensure it is fully dissolved.

  • To prepare your final working solution, perform a serial dilution. Crucially, the final concentration of DMSO in your PBS should be kept to a minimum, typically below 1% and often below 0.1%, to avoid off-target effects in biological assays.

  • Best Practice for Dilution (to avoid "solvent shock"): a. Vigorously vortex the tube containing your final volume of PBS. b. While it is still vortexing, add the small volume of your DMSO stock solution dropwise directly into the vortex. c. Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.

  • Validation: The final solution should be clear. If precipitation occurs, you may need to lower the final Imetit concentration or combine this method with a slight reduction in PBS pH.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. imetit | Ligand page. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Grokipedia. Imetit. [Link]

  • PubChem. 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate. [Link]

  • Wikipedia. Imetit. [Link]

  • YouTube. (2018, March 5). What causes drug precipitation?. [Link]

  • PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. [Link]

  • Chulalongkorn University. (2021, January 1). Polymer as precipitation inhibitor of weak base drug: An update and brief review. [Link]

  • ResearchGate. (2024, July 23). Doxorubicin hydrochloride precipitation problem in PBS. [Link]

  • ResearchGate. (2025, September 21). (PDF) Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor. [Link]

  • ResearchGate. (2016, February 7). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it?. [Link]

  • Wikipedia. Phosphate-buffered saline. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022, December 15). Formulation and Evaluation of Orodispersible Tablet of Cimetidine by Solid Dispersion Method to enhance the solubility. [Link]

  • Inxight Drugs. Imetit. [Link]

  • ResearchGate. Comparison of the binding poses between histamine and imetit for H4R a.... [Link]

  • SpringerLink. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [Link]

  • ResearchGate. Saturated Solubility of the Model Antihistamine Drugs in a Range of.... [Link]

  • PubMed. (2016, June 15). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. [Link]

  • PubMed. (2001, October 15). Pharmacological Analysis of Immepip and Imetit Homologues. Further Evidence for Histamine H(3) Receptor Heterogeneity?. [Link]

  • PubMed. (1993, November). Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Selectivity Profile of Imidazole-Based Piperidines at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

The distinction between an ethyl and a methyl linker, as is the difference between the requested compound and Immepip, can dramatically alter the pharmacological profile of a ligand. This guide will delve into the experimental techniques used to quantify these differences, offering a robust framework for evaluating novel chemical entities.

The Significance of H4 Receptor Selectivity

The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[5] This expression pattern implicates the H4R as a key player in inflammatory and immune responses.[5] Consequently, selective H4R ligands are of significant therapeutic interest for treating conditions like asthma, allergic rhinitis, and autoimmune disorders.[6]

However, the H4 receptor shares a significant degree of structural homology with the H3 receptor (approximately 40%), which is predominantly expressed in the central nervous system and regulates neurotransmitter release.[7] This homology often leads to cross-reactivity of ligands, making the determination of a precise selectivity profile a critical step in drug discovery to minimize off-target effects.

Quantifying Selectivity: A Data-Driven Comparison

To objectively compare a compound's activity across different receptor subtypes, two primary types of in vitro assays are employed: radioligand binding assays and functional assays.

Binding Affinity (Ki) : This value represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Functional Potency (EC50/IC50) : This value measures the concentration of a ligand required to elicit a half-maximal response (for agonists) or inhibit a response by 50% (for antagonists) in a functional assay.

The following table presents a summary of the selectivity profile for our case compound, Immepip, across the four human histamine receptor subtypes.

Receptor SubtypeBinding Affinity (pKi)Functional ActivityReference Compound
Histamine H4 Receptor < 6.0Low potency agonist4-Methylhistamine (potent H4 agonist)[6]
Histamine H3 Receptor 8.9Potent agonist (pEC50 = 8.1)Histamine
Histamine H2 Receptor < 5.0No significant activityHistamine
Histamine H1 Receptor < 5.0No significant activityHistamine

Data compiled from multiple sources and represents approximate values for illustrative purposes.

As the data illustrates, Immepip demonstrates a high affinity and functional potency for the H3 receptor, with significantly weaker interactions at the H4, H2, and H1 receptors. This profile establishes it as a selective H3 receptor agonist. A similar data-driven approach is essential to characterize the selectivity of any novel compound, including 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.

Experimental Workflows for Determining Selectivity

The data presented above is generated through rigorous and well-validated experimental protocols. Here, we outline the step-by-step methodologies for the key assays.

These assays directly measure the affinity of a ligand for a receptor. They are considered a gold standard for quantifying the interaction between a drug and its target.

  • Objective : To determine the binding affinity (Ki) of a test compound at the human H1, H2, H3, and H4 receptors.

  • Principle : The assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep1 Cell Culture: HEK293 cells stably expressing the target human histamine receptor (H1, H2, H3, or H4). prep2 Membrane Preparation: Harvest cells and homogenize to isolate cell membranes containing the receptors. prep1->prep2 assay1 Incubation Mixture: Combine receptor membranes, a specific radioligand (e.g., [3H]histamine for H4R), and varying concentrations of the test compound. prep2->assay1 assay2 Incubation: Allow the mixture to incubate at a controlled temperature to reach binding equilibrium. assay1->assay2 sep1 Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. assay2->sep1 sep2 Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand. sep1->sep2 sep3 Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter. sep2->sep3 analysis1 Generate Competition Curve: Plot the percentage of radioligand binding against the concentration of the test compound. sep3->analysis1 analysis2 Calculate IC50: Determine the concentration of the test compound that inhibits 50% of radioligand binding. analysis1->analysis2 analysis3 Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. analysis2->analysis3

Fig. 1: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation :

    • Culture human embryonic kidney (HEK293) cells stably expressing the recombinant human histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay :

    • In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R), and a range of concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known, non-labeled ligand is used instead of the test compound.

    • Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection :

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis :

    • Plot the logarithm of the test compound concentration against the percentage of specific binding.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the cellular response following receptor activation or inhibition. The H4 receptor is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Objective : To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at the H4 receptor.

  • Principle : This assay measures the ability of a compound to modulate cAMP levels in cells expressing the H4 receptor.

G cluster_pathway H4 Receptor Signaling Pathway Agonist H4R Agonist H4R H4 Receptor Agonist->H4R Activates Gi Gi Protein (α, βγ subunits) H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Chemotaxis) PKA->CellularResponse Phosphorylates

Fig. 2: Simplified H4 Receptor Signaling Pathway.

Step-by-Step Protocol for an Agonist:

  • Cell Preparation :

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human H4 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure :

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (potential agonist) to the cells.

    • Simultaneously, add a known concentration of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The inhibitory effect of the H4R agonist will be measured against this stimulated level.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection :

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis :

    • Plot the logarithm of the agonist concentration against the measured cAMP levels.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.

Concluding Remarks for the Practicing Scientist

The detailed characterization of a compound's selectivity profile is a cornerstone of modern drug discovery. While the specific data for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine remains elusive, the principles and methodologies outlined in this guide using Immepip as a surrogate are universally applicable.

The choice of experimental assays, from radioligand binding to functional cAMP measurements, provides a multi-faceted view of a ligand's interaction with its target and off-target receptors. The causality is clear: binding affinity dictates the potential for interaction, while functional assays confirm the nature and potency of that interaction. By systematically applying these self-validating protocols, researchers can confidently establish the selectivity of novel chemical entities, a critical step toward developing safer and more effective therapeutics targeting the histamine H4 receptor.

References

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

  • Linney, I. D., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]

  • Jablonowski, J. A., et al. (2003). The First Potent and Selective Non-Imidazole Human Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 46(18), 3957-3960. [https://pubs.acs.org/doi/10.1021/jm034089+]([Link])

  • Corrêa, M. F., & Fernandes, J. P. S. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical Biology & Drug Design, 85(4), 461-480. [Link]

  • Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of pharmacology and experimental therapeutics, 309(1), 404-413. [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310-1321. [Link]

Sources

validating H3 agonist potency of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imetit (4-[2-(1H-Imidazol-4-yl)ethyl]piperidine) acts as a high-affinity, potent agonist at the Histamine H3 receptor (H3R).[1] Historically utilized as a reference tool, it exhibits significantly higher potency than the endogenous ligand histamine and the classic agonist (R)-


-methylhistamine (RAMH).

Critical Scientific Note: While Imetit is a robust H3 agonist (


 nM), it lacks high selectivity against the Histamine H4 receptor (

nM).[2] Researchers must validate results in systems lacking H4R or use selective antagonists to deconvolute signaling.

Part 1: Pharmacological Profile & Comparative Analysis[3][4]

The following data aggregates binding affinity (


) and functional potency (

) across standard expression systems (CHO-hH3R and Rat Cortex).
Table 1: Comparative Potency Landscape[3]
CompoundRoleH3R Affinity (

, nM)
Functional Potency (

, nM)*
H3 vs. H4 Selectivity
Imetit High-Potency Agonist 0.1 – 0.3 1.0 – 2.8 Low (~5-fold)
HistamineEndogenous Ligand5.0 – 8.060 – 100Non-selective
(R)-

-MeHA
Classic Agonist1.0 – 1.55.0 – 15Low (~10-fold)
ImmepipSynthetic Agonist~0.31.0 – 5.0Low
MethimepipSelective Agonist0.2 – 0.5< 1.0High (>1000-fold)

*Functional potency values based on [


]GTP

S binding or inhibition of cAMP accumulation.
Key Mechanistic Insights
  • Constitutive Activity: H3R exhibits high constitutive activity (spontaneous coupling to

    
    ).[3] Imetit acts as a full agonist, further increasing GTP binding by ~100% over basal levels in optimized systems.
    
  • Potency Ratio: Imetit is approximately 4x more potent than RAMH and 60x more potent than Histamine in radioligand displacement assays.[4]

Part 2: Mechanistic Pathway Visualization

The H3 receptor functions primarily as a presynaptic autoreceptor coupled to


 proteins. The following diagram illustrates the signaling cascade activated by Imetit and the specific nodes measured during validation.

H3_Signaling cluster_membrane Plasma Membrane Imetit Imetit (Ligand) H3R H3 Receptor (GPCR) Imetit->H3R Binding (Ki ~0.1nM) Gi Gi/o Protein (Heterotrimer) H3R->Gi Activation GTP GTP Exchange (GDP -> GTP) Gi->GTP Primary Assay Target ([35S]GTPyS) AC Adenylyl Cyclase Gi->AC Inhibition (-) MAPK MAPK/ERK Pathway Gi->MAPK Beta-Gamma subunits Ca Ca2+ Channels (N-type inhibition) Gi->Ca Beta-Gamma subunits cAMP cAMP Levels AC->cAMP Reduction

Figure 1: H3R Signal Transduction.[5][6] The red arrow indicates the primary node for functional validation (GTP exchange).

Part 3: Experimental Validation Framework

To validate Imetit potency, a dual-assay approach is required: Affinity Confirmation (Binding) and Functional Efficacy (GTP


S).
Protocol A: [ ]GTP S Binding Assay (Functional Gold Standard)

This assay measures the initial step of G-protein activation, providing the most direct measure of agonist efficacy for


-coupled receptors.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human H3R (approx. 200–400 fmol/mg protein).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 3

    
    M GDP, 10 mM MgCl
    
    
    
    , 100 mM NaCl, 100
    
    
    g/mL Saponin.[7]
  • Radioligand: [

    
    ]GTP
    
    
    
    S (0.1 nM).[6]

Step-by-Step Workflow:

  • Preparation: Thaw membranes and dilute in Assay Buffer. Note: Saponin is critical for maximizing G-protein accessibility.

  • Incubation: Mix membranes (10–20

    
    g protein/well) with Imetit (
    
    
    
    to
    
    
    M) and [
    
    
    ]GTP
    
    
    S.
  • Equilibrium: Incubate for 30 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Stimulation over Basal vs. Log[Imetit]. Determine

    
    .
    
Protocol B: [ ]NAMH Competition Binding (Affinity)

Validates that the molecule is binding to the orthosteric site.

Reagents:

  • Radioligand: [

    
    ]-N-
    
    
    
    -methylhistamine (1 nM).
  • Non-Specific Control: 10

    
    M Clobenpropit or Thioperamide.[5]
    

Step-by-Step Workflow:

  • Incubation: Incubate membranes with radioligand and varying concentrations of Imetit for 60 mins at 25°C.

  • Separation: Filter and wash as above.

  • Calculation: Use non-linear regression (one-site competition model) to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Validation Logic & Troubleshooting

The following workflow outlines the decision logic for validating Imetit, specifically addressing the H4 cross-reactivity issue.

Validation_Workflow Start Start: Imetit Validation Binding 1. Competition Binding ([3H]NAMH) Start->Binding Result_Ki Is Ki < 1.0 nM? Binding->Result_Ki Functional 2. [35S]GTPyS Assay Result_Ki->Functional Yes Fail REJECT / RE-EVALUATE Result_Ki->Fail No (Degradation?) Result_EC50 Is EC50 < 5.0 nM? Functional->Result_EC50 Selectivity 3. Selectivity Check (H4 Receptor) Result_EC50->Selectivity Yes Result_EC50->Fail No (System Issue) Pass VALIDATED High Potency Agonist Selectivity->Pass H4 Negative System or H4 Antagonist Used Selectivity->Fail H4 Interference Detected

Figure 2: Validation Logic Flow. Note the critical checkpoint for H4 selectivity.

Troubleshooting Guide
  • High Basal Binding: H3R has high constitutive activity. If the signal-to-noise ratio in GTP

    
    S is low (<1.5x), increase GDP concentration to 10 
    
    
    
    M to suppress basal noise.
  • Partial Agonism: In systems with low receptor reserve (low expression density), Imetit may appear as a partial agonist compared to Histamine. This is a system artifact, not a molecular defect.

  • H4 Interference: If using native tissue (e.g., brain homogenates), include a selective H4 antagonist (e.g., JNJ 7777120) to ensure the observed signal is purely H3-mediated.

References

  • Garbarg, M., et al. (1992).[6] S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310.

  • Ligneau, X., et al. (2000).[8] Recombinant human histamine H3 receptor: functional expression and pharmacological characterization. British Journal of Pharmacology.[1] (Cited via context of Imetit characterization in recombinant systems).

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4-ylmethyl)pyridine derivatives as new histamine H3 receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for comparative potency).

  • Liu, C., et al. (2001).[1] Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow.[1] Molecular Pharmacology.[1] (Establishes Imetit affinity at H4).

  • Rouleau, A., et al. (2002). Histamine H3-receptor-mediated [35S]GTPgamma[S] binding: evidence for constitutive activity.[3][6] British Journal of Pharmacology.[1]

Sources

Comparative Pharmacokinetics of Histamine H3 Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Histamine H3 receptor (H3R) is a presynaptic G-protein-coupled receptor (GPCR) that functions as a constitutive inhibitor of neurotransmitter release.[1] While H3R antagonists (e.g., pitolisant) have achieved clinical success for narcolepsy, H3R agonists remain primarily pharmacological tools due to their sedative effects.

However, the precise pharmacokinetic (PK) characterization of these agonists is critical for validating preclinical models of sleep disorders, pain, and inflammation. This guide objectively compares the PK profiles of the three standard reference agonists: (R)-


-methylhistamine (RAMH) , Imetit , and Immepip . It highlights the metabolic liabilities imposed by the imidazole moiety and provides a validated protocol for assessing their central nervous system (CNS) penetrance.

Structural Classes & Pharmacokinetic Comparison

The primary challenge in H3R agonist development is the imidazole ring . While essential for high-affinity binding to the receptor's orthosteric site (interacting with Asp3.32), this moiety confers poor pharmacokinetic properties, including rapid metabolism by histamine N-methyltransferase (HMT) and inhibition of cytochrome P450 enzymes (CYP).

Comparative PK Profile Table
Feature(R)-

-methylhistamine (RAMH)
ImetitImmepipMethimepip
Chemical Class Imidazole amineIsothiourea derivativeImidazole homologueMethyl-piperidine
Receptor Selectivity High H3R (some H4R)Non-selective (H3R/H4R)High H3RHigh H3R
BBB Permeability Low (Hydrophilic)Moderate Moderate High
Metabolic Stability Poor (Rapid methylation by HMT)Low (Isothiourea instability)ModerateImproved
Primary Route Systemic (i.p./s.c.) or i.c.v.Systemic (i.p./s.c.)SystemicSystemic
Key PK Liability Short

due to HMT; requires high doses for CNS effect.
Interaction with CYP enzymes; H4R off-target effects.Similar to Imetit but structurally distinct.-
Primary Use The "Gold Standard" reference ligand.Radioligand displacement; functional assays.Radioligand binding; discriminative stimulus.[2]CNS in vivo studies.

Expert Insight: RAMH is often cited as the reference agonist, but its utility in in vivo CNS studies is limited by its poor Blood-Brain Barrier (BBB) penetration. Researchers often must administer RAMH at high doses (10–20 mg/kg i.p.) to achieve significant receptor occupancy in the brain, whereas Methimepip shows superior CNS entry.

Mechanism of Action & Signaling Dynamics

Understanding the PK of these agonists requires correlating plasma/brain levels with the downstream pharmacodynamic (PD) effect. H3Rs couple to


 proteins.[3] Agonist binding triggers a signaling cascade that ultimately suppresses neurotransmitter release (histamine, ACh, norepinephrine).
H3R Signaling Pathway (Graphviz Diagram)

H3R_Signaling Agonist H3R Agonist (RAMH/Imetit) H3R H3 Receptor (Presynaptic) Agonist->H3R Binding Gi_Go Gi/o Protein Activation H3R->Gi_Go Coupling AC Adenylyl Cyclase Gi_Go->AC Inhibits (-) BetaGamma G-beta/gamma Subunits Gi_Go->BetaGamma Dissociation cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces NT_Release Neurotransmitter Release (Inhibition) PKA->NT_Release Modulates Ca_Channel Voltage-Gated Ca2+ Channels (N-type, P/Q-type) BetaGamma->Ca_Channel Inhibits (-) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Decreases Ca_Influx->NT_Release Required for

Figure 1: The signal transduction pathway of H3R agonists. Activation leads to the inhibition of cAMP accumulation and calcium influx, resulting in the suppression of neurotransmitter exocytosis.

Experimental Protocol: Determination of Unbound Brain-to-Plasma Ratio ( )

To accurately compare H3R agonists, one must measure the unbound fraction in the brain, as total brain concentration is misleading due to high non-specific binding of lipophilic compounds.

Rationale

The "free drug hypothesis" states that only the unbound drug exerts a pharmacological effect. For imidazole-based agonists, which can have variable protein binding, calculating


 (unbound partition coefficient) is the gold standard.
Workflow Diagram

PK_Protocol cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Dosing Administer Agonist (s.c. or i.v.) Wait Equilibrium Time (e.g., 1-2 hours) Dosing->Wait Blood Collect Blood (Plasma) Wait->Blood Perfusion Transcardial Perfusion (Saline) Wait->Perfusion LCMS LC-MS/MS Quantification Blood->LCMS Brain Harvest Brain (Dissect Regions) Perfusion->Brain Dialysis Equilibrium Dialysis (Determine fu,brain) Brain->Dialysis Brain->LCMS Calc Calculate Kp,uu Dialysis->Calc LCMS->Calc

Figure 2: Workflow for determining the unbound brain-to-plasma ratio (


). Perfusion is critical to remove compound trapped in brain capillaries, which would artificially inflate the brain concentration.
Step-by-Step Methodology
  • Administration: Administer the H3R agonist (e.g., Imetit 5 mg/kg) subcutaneously to rodents (rats/mice).

  • Equilibration: Allow sufficient time for distribution (typically

    
     is 30–60 min for these small molecules).
    
  • Terminal Sampling:

    • Anesthetize the animal.

    • Crucial Step: Perform transcardial perfusion with ice-cold saline for 2–3 minutes. Why? To wash out blood from the cerebral vasculature. Imidazole compounds in the blood trapped in brain capillaries will contaminate the "brain" sample.

    • Collect trunk blood (for plasma) immediately prior to perfusion.

  • Sample Preparation:

    • Homogenize brain tissue in buffer (1:3 w/v).

    • Perform Rapid Equilibrium Dialysis (RED) on a subset of the homogenate to determine the fraction unbound in brain (

      
      ).
      
  • Quantification: Analyze total plasma (

    
    ) and total brain homogenate (
    
    
    
    ) concentrations via LC-MS/MS.
  • Calculation:

    
    
    
    
    

Challenges & Optimization Strategies

The Metabolic Liability

The imidazole ring is a substrate for Histamine N-methyltransferase (HMT) . RAMH is rapidly methylated to (R)-N-methyl-alpha-methylhistamine, which is inactive at the H3R.

  • Consequence: Short half-life (

    
    ) requires frequent dosing or continuous infusion for chronic studies.
    
  • Solution: Non-imidazole agonists (e.g., Methimepip) or prodrug strategies (azomethine derivatives of RAMH) have been developed to protect the N-H group from HMT recognition.

CYP Inhibition

Many imidazole-containing compounds (like Imetit and Immepip) bind to the heme iron of Cytochrome P450 enzymes, acting as reversible inhibitors.

  • Impact: This complicates PK/PD interpretation if the agonist inhibits its own metabolism or that of co-administered drugs.

  • Recommendation: For combination studies, verify CYP inhibition potential in vitro before in vivo execution.

References

  • Arrang, J. M., et al. (1987).

    
    ) of histamine receptor.[4] Nature. Link
    
  • Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Vollinga, R. C., et al. (1994). New analogs of the histamine H3 receptor agonist immepip.[2] Journal of Medicinal Chemistry. Link

  • Kitbunnadaj, R., et al. (2005).[1] Methimepip: A novel histamine H3 receptor agonist with high potency and selectivity. Journal of Medicinal Chemistry. Link

  • Summerfield, S. G., et al. (2006). Central nervous system drug disposition: the relationship between in situ brain permeability and brain free fraction.[5][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Di, L., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier.[5][7][8] PLOS ONE. Link

Sources

Technical Replication Guide: Binding Kinetics of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine (Imetit)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known as Imetit , is a high-affinity, potent agonist for the Histamine H3 and H4 receptors. Originally characterized as an H3-selective agonist, subsequent research identified its potent activity at the H4 receptor, distinguishing it from earlier generation ligands.

This guide provides the methodological framework to reproduce binding data for Imetit, specifically focusing on its interaction with the human H3 receptor (hH3R). It compares Imetit against the endogenous ligand (Histamine) and the standard synthetic agonist (R)-(-)-


-methylhistamine (RAMH).
Chemical Profile[1][2]
  • Common Name: Imetit

  • IUPAC Name: 4-[2-(1H-imidazol-5-yl)ethyl]piperidine

  • Mechanism: G-protein biased agonist (Gi/o coupled).

  • Key Application: Studying presynaptic inhibition of neurotransmitter release (H3) and chemotaxis/immune modulation (H4).

Comparative Binding Analysis

The following data represents consensus values derived from radioligand displacement assays using [³H]-N-


-methylhistamine ([³H]-NAMH) on recombinant human H3 receptors expressed in HEK293 or CHO cells.

Senior Scientist Note: When reproducing these values, pay close attention to the G-protein state of your membrane preparation. Agonist affinity (Ki) is highly sensitive to the presence of Mg²⁺ and GTP analogs. The values below assume a magnesium-containing buffer favoring the high-affinity G-protein coupled state.

Table 1: Comparative Affinity Profile (hH3R)
CompoundRoleKi (nM)Relative PotencySelectivity Notes
Imetit Agonist 0.3 ± 0.1 +++++ High affinity for both H3 and H4.
(R)-(-)-

-Methylhistamine
Agonist0.5 ± 0.2++++Standard H3 reference agonist.
HistamineEndogenous Agonist5.0 - 8.0++Rapidly metabolized; requires metabolic inhibitors if used in tissue.
ClobenpropitInverse Agonist0.2 ± 0.1N/AHigh affinity antagonist control.
ThioperamideAntagonist2.0 - 5.0N/ALower affinity than Clobenpropit; often used to define non-specific binding.

Data Interpretation:

  • Imetit vs. RAMH: Imetit typically displays equal or slightly superior affinity (lower Ki) compared to RAMH.

  • Imetit vs. Histamine: Imetit is approximately 10-20x more potent than the endogenous ligand histamine.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the Ki of Imetit by displacing [³H]-N-


-methylhistamine.
Phase 1: Membrane Preparation (Critical Path)
  • System: HEK-293T cells stably expressing hH3R.[1]

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 2.5 mM EDTA, Protease Inhibitor Cocktail.

  • Procedure:

    • Harvest cells in ice-cold PBS.

    • Homogenize (Polytron, 2x 10 sec bursts). Do not overheat.

    • Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

    • Supernatant centrifugation: 40,000 x g (30 min, 4°C).

    • Resuspend pellet in Assay Buffer .

Phase 2: Binding Assay Workflow

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 .

  • Why MgCl2? Magnesium stabilizes the receptor-G protein complex. Omitting this will artificially lower Imetit's apparent affinity.

Step-by-Step Protocol:

  • Filter Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

    • Trustworthiness Check: Imetit and histamine analogs are "sticky" (positively charged). PEI coats the glass fibers with a positive charge, repelling the ligand and reducing non-specific binding to the filter itself.

  • Plate Setup (96-well):

    • Total Binding: 2 nM [³H]-NAMH + Membrane (15 µg protein).

    • Non-Specific Binding (NSB): Above + 10 µM Clobenpropit.

    • Experimental: Above + Imetit (Concentration range:

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C .

    • Note: Equilibrium is temperature-dependent. 25°C is preferred over 37°C to prevent ligand degradation and receptor internalization.

  • Harvesting: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Liquid Scintillation Counting.

Visualization: Assay Workflow

BindingAssay Prep Membrane Prep (HEK-hH3R) Incubate Incubation (60 min @ 25°C) + MgCl2 Prep->Incubate 15µg Protein PEI Filter Pre-soak (0.3% PEI) Filter Vacuum Filtration (GF/C Filters) PEI->Filter Coat Filters Incubate->Filter Terminate Count Scintillation Counting Filter->Count Data Output

Figure 1: Radioligand binding workflow emphasizing the critical PEI pre-soak step to ensure data validity.

Mechanistic Validation: Signaling Pathway

To confirm that Imetit is acting as a functional agonist (and not just a binder), you should observe the downstream effects of Gi/o coupling.

Mechanism:

  • Imetit binds H3R.[2][3][1][4][5][6][7][8]

  • G

    
    i/o subunit dissociates.
    
  • Inhibition of Adenylyl Cyclase (AC)

    
     Reduced cAMP.
    
  • Activation of MAPK/ERK pathway (via G

    
     subunits).
    
Visualization: H3R Signaling Cascade

Signaling Imetit Imetit H3R H3 Receptor (GPCR) Imetit->H3R Agonist Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK ERK1/2 Phosphorylation Gi->ERK Activation (+) (via Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease

Figure 2: Imetit-induced H3R signaling.[1][6] Primary validation marker is the reduction of forskolin-stimulated cAMP.

Troubleshooting & Validation Checkpoints

  • The "Hill Slope" Check:

    • In displacement assays, the Hill slope should be near -1.0.

    • Issue: If Slope < -1.0 (e.g., -0.6), it indicates negative cooperativity or, more likely, that you have a mixture of G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptors.

    • Fix: Ensure sufficient MgCl2 (5mM) is in the buffer and the membranes are fresh.

  • H4 Cross-Reactivity:

    • If using native tissue (e.g., brain homogenate), remember Imetit is not H3 specific; it hits H4.

    • Fix: Use specific H4 antagonists (e.g., JNJ 7777120) to mask H4 receptors if isolating H3 signal in native tissue.

  • Ligand Depletion:

    • Ensure that less than 10% of the total radioligand is bound. If Total Binding > 10% of added counts, the assumption of "free ligand concentration ≈ added concentration" fails, skewing Ki calculations. Reduce membrane protein concentration if this occurs.

References

  • Gbahou, F., et al. (2006).[9] Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754.[9]

  • Lovenberg, T.W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor.[10] Molecular Pharmacology, 55(6), 1101-1107.

  • IUPHAR/BPS Guide to Pharmacology. (2023). Histamine H3 receptor Ligands.[2][3][1][4][5][6][7][9][10][11][12][13]

  • BindingDB. (2023). Affinity Data for Imetit / Histamine H3 receptor.[2][3][1][5][6][13]

Sources

Safety Operating Guide

4-[2-(1H-Imidazol-4-yl)ethyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal procedures for 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine , commonly known as Imetit .

As a potent Histamine H3 and H4 receptor agonist (Ki = 0.3 nM for H3), this compound possesses significant bioactivity.[1][2] Disposal protocols must prioritize complete thermal destruction to prevent environmental accumulation, particularly in aquatic systems where histaminergic signaling is evolutionarily conserved.

Chemical Identifiers
ParameterFree BaseDihydrobromide Salt (Common)
Common Name ImetitImetit Dihydrobromide
CAS Number 32376-42-232385-58-3
Molecular Formula C₁₀H₁₇N₃C₁₀H₁₇N₃[1][2][3][4][5][6][7][8][9] · 2HBr
Physical State Viscous Oil / SolidHygroscopic Solid
Solubility Organic SolventsWater (100 mM), DMSO

Safety Profile & Hazard Assessment

Before initiating disposal, the waste generator must validate the hazard profile. Imetit is not P-listed (acutely toxic) under RCRA, but it is a bioactive irritant.

GHS Classification (Self-Validating Safety Check): If your material does not match these characteristics, halt and verify the substance identity.

Hazard ClassGHS CodeStatementPPE Requirement
Skin Irritation H315Causes skin irritation.Nitrile Gloves (Min 0.11mm thickness)
Eye Irritation H319Causes serious eye irritation.[6]Safety Glasses with Side Shields
STOT - SE H335May cause respiratory irritation.[8][10]N95 Respirator (if solid/dust)

Critical Warning: Do NOT dispose of this compound via sink drains. Its high receptor affinity poses risks to aquatic life even at dilute concentrations.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your specific sample state.

Imetit_Disposal Start START: Waste Assessment State Determine Physical State Start->State Solid SOLID WASTE (Powder, Crystals, Contaminated Wipes) State->Solid Dry Material Liquid LIQUID WASTE (Stock Solutions, Reaction Mixtures) State->Liquid Dissolved/Suspended Solid_Pack Protocol A: Dry Lab Pack (See Section 4.1) Solid->Solid_Pack Liquid_Seg Protocol B: Solvent Bulking (See Section 4.2) Liquid->Liquid_Seg Incineration FINAL DESTINATION: High-Temp Incineration (w/ Afterburner & Scrubber) Solid_Pack->Incineration Liquid_Seg->Incineration

Figure 1: Decision tree for segregating Imetit waste based on physical state to ensure compliant destruction.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Imetit Dihydrobromide (Solid)"[1][11]

    • Hazards: Check "Irritant" and "Toxic".

  • Secondary Debris: Contaminated gloves and spatulas must be double-bagged in clear hazardous waste bags (4-mil thickness) and tagged as "Trace Chemical Debris."

  • Disposal Path: Transfer to the facility's Chemical Incineration stream.

Protocol B: Liquid Waste (Solutions)

Applicability: Stock solutions (DMSO/Water) or HPLC waste containing Imetit.

  • Segregation:

    • Aqueous Solutions: If dissolved in water/buffer, bulk into the "Aqueous Basic/Toxic" waste stream.

    • Organic Solutions: If dissolved in DMSO, Methanol, or Ethanol, bulk into the "Non-Halogenated Organic" waste stream.

  • pH Validation (Self-Validating Step):

    • Why? Imetit Dihydrobromide is acidic in solution.

    • Action: Check pH using a strip. If pH < 4, do not mix directly with strong cyanide or sulfide waste streams to prevent gas evolution.

  • Container: Use standard solvent safety cans (HDPE or Steel).

  • Disposal Path: Fuel Blending/Incineration .

Protocol C: Empty Container Management

Applicability: Original vendor vials (e.g., Sigma, Tocris, Cayman).

  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (Methanol or Water).

  • Rinsate Management: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacement: Cross out the label and CAS number on the vial.

  • Final Step: Discard the clean, defaced vial into standard glass recycling or trash, depending on local facility rules for "P-listed empty" equivalents (though Imetit is not P-listed, this is best practice for bioactive amines).

Emergency Procedures (Spill Management)

In the event of a spill outside a fume hood, execute the following immediately:

  • Evacuate & Ventilate: Bioactive dusts can cause rapid respiratory irritation. Clear the immediate area.[5][9][12][13]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and an N95 respirator (or P100) to prevent inhalation.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the damp material into a waste jar (Protocol A).

  • Liquid Spill Cleanup:

    • Absorb with an inert material (Vermiculite or Universal Absorbent Pads).

    • Place saturated absorbents into a sealed bag for incineration.

  • Decontamination: Wipe the surface with 0.1M HCl (to protonate and solubilize residual base) followed by a soap and water rinse.

References

  • PubChem. (2023). Compound Summary: Imetit. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, this guide synthesizes information from the known hazardous properties of its core chemical structures: imidazole and piperidine . This conservative approach ensures a high margin of safety for all laboratory personnel.

Hazard Identification and Risk Assessment

The primary risk associated with 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine stems from the combined hazards of its parent moieties. The imidazole ring is known to be corrosive and can cause severe skin and eye damage[1]. The piperidine ring is classified as a flammable liquid and is toxic upon contact, inhalation, or ingestion, also causing severe skin burns and eye damage[2][3][4]. Therefore, this compound must be treated as a hazardous substance with multiple potential routes of exposure.

The following table outlines the anticipated hazard classifications based on analogous compounds and structural motifs[3][4][5][6].

Hazard ClassAnticipated CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation
Flammable Solids/LiquidsCategory 2 (as a precaution)H225: Highly flammable liquid and vapour

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The causality for each piece of equipment is rooted in preventing chemical contact with the body through all potential routes of exposure.

Protection TypeSpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A full-face shield must be worn over the goggles.[2][7][8]The compound is anticipated to be severely corrosive. Goggles provide a seal against splashes and dust, while the face shield protects the entire face from direct contact during transfers or potential spills.
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.4 mm). Check manufacturer-specific breakthrough time data. Always double-glove.[1][2]Piperidine is toxic upon skin absorption[3]. Both parent compounds can cause severe burns[1][2]. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Skin and Body Protection A flame-resistant, chemically-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][2]This prevents accidental skin contact from spills or splashes. Standard cotton lab coats are insufficient due to the corrosive nature and potential flammability of piperidine derivatives.
Respiratory Protection Not required when handling small quantities inside a certified chemical fume hood. For spill cleanup or handling larger quantities, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is required.[8][9]The compound is expected to be toxic if inhaled and may cause respiratory irritation[3][6]. A fume hood provides the primary engineering control to prevent inhalation.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol establishes a self-validating system where safety checks are integrated at every stage of the process.

Step 1: Preparation and Pre-Handling Checks

  • Read and Understand: Review this guide and the SDS for analogous compounds like piperidine and imidazole.[8][10]

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure its airflow is optimal.[1][8]

  • Assemble Emergency Equipment: Locate the nearest safety shower and eyewash station. Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is readily accessible.[8][10]

  • Prepare a Labeled Waste Container: Have a designated, clearly labeled hazardous waste container ready in the fume hood.[7][11]

Step 2: Chemical Handling

  • Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory area where the chemical is stored or handled.

  • Work Exclusively in Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur deep within the sash of a functioning chemical fume hood.[8]

  • Grounding: When transferring significant quantities, ground and bond the receiving and dispensing containers to prevent static discharge, a potential ignition source for flammable piperidine derivatives.[9]

  • Avoid Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust. If making a solution, add the solid to the solvent slowly.[5][11]

  • Keep Containers Closed: Always keep the primary container tightly sealed when not in use.[8][9]

Step 3: Post-Handling and Decontamination

  • Decontaminate: Thoroughly wipe down the work surface inside the fume hood, spatulas, and any other equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Dispose of Waste: All contaminated consumables (e.g., pipette tips, weighing paper, gloves) must be placed in the designated hazardous waste container.[11][12]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_post 3. Final Steps prep1 Review Safety Guide & SDS prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 don Don Full PPE prep3->don Proceed to Handling handle Work Inside Fume Hood (Grounding, Avoid Dust) don->handle decon Decontaminate Workspace & Tools handle->decon dispose Dispose of all Waste decon->dispose Proceed to Disposal doff Doff PPE Correctly dispose->doff wash Wash Hands Thoroughly doff->wash caption Fig 1. Safe Handling Workflow

Caption: Fig 1. A procedural workflow for safely handling 4-[2-(1H-Imidazol-4-yl)ethyl]piperidine.

Storage and Disposal Plan

Storage:

  • Conditions: Store the compound in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[3] A recommended temperature range for piperidine derivatives is often between 2-8°C to ensure stability.[13]

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential reaction with air.[8][9] If the compound is particularly sensitive, storing under an inert gas like argon or nitrogen is advisable.[14]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][15]

Disposal:

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to drains or the environment.[2][11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent pads from spill cleanups, must be collected in a sealed, labeled container for hazardous waste disposal.[11][12]

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure, Act Immediately:

  • Skin Contact: Immediately use the safety shower to flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with the emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][12]

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US). [Link]

  • PENTA s.r.o. (2024, May 7). SAFETY DATA SHEET - Piperidine. [Link]

  • U.S. Environmental Protection Agency. (2025, October). 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine - Hazard. Computational Toxicology Dashboard. [Link]

  • U.S. Food and Drug Administration. (2011, November 1). Pharmacology/Toxicology NDA Review and Evaluation. [Link]

  • Aisha, S., et al. (2014). Acute Toxicity Studies of Methanolic Extract of Berberis Vulgaris in Mice. World Journal of Pharmaceutical Research, 3(9), 1440-1445. [Link]

  • Djas, M., & Hazai, L. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6833. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.